molecular formula C7H5BrN2 B176418 5-Bromo-3-methylpicolinonitrile CAS No. 156072-86-5

5-Bromo-3-methylpicolinonitrile

Cat. No.: B176418
CAS No.: 156072-86-5
M. Wt: 197.03 g/mol
InChI Key: YPCLLVYLWXIIBW-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLLVYLWXIIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609738
Record name 5-Bromo-3-methylpyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156072-86-5
Record name 5-Bromo-3-methylpyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methylpyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 5-Bromo-3-methylpicolinonitrile (CAS No. 156072-86-5). This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] This document consolidates available experimental and predicted data, presents a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow. The information is intended to support researchers in the effective utilization of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature.[2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 156072-86-5[5][6]
Molecular Formula C₇H₅BrN₂[1][6]
Molecular Weight 197.03 g/mol [5][6]
Appearance White to yellow solid[2][3]
Melting Point 78-80 °C (experimental)ChemBK
Boiling Point 283.6 ± 35.0 °C at 760 mmHg (predicted)[2]
Density 1.61 ± 0.1 g/cm³ (predicted)[2]
pKa -2.38 ± 0.20 (predicted)[2]
LogP 1.99 (predicted)[6]
Flash Point 125.3 ± 25.9 °C (predicted)[6]

Spectral Properties

Detailed experimental spectral data for this compound is limited in the public domain. The following table summarizes the available experimental and predicted spectral information.

Table 2: Spectral Data for this compound

SpectrumDataSource/Notes
¹H NMR (300 MHz, CDCl₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H)[7]
¹³C NMR No experimental data found. Predicted shifts can be estimated based on substituent effects on the pyridine ring. The carbon attached to the bromine is expected to be significantly shielded.
Infrared (IR) No experimental spectrum found. Key expected absorptions include: C≡N stretch (~2220-2240 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), and aromatic C=C and C-H vibrations.
Mass Spectrometry (MS) No experimental spectrum found. The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio due to the presence of bromine.

Synthesis and Reactivity

This compound is typically synthesized from 2,5-dibromo-3-methylpyridine via a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide. The bromine atom at the 2-position is more susceptible to nucleophilic displacement than the one at the 5-position. The resulting compound is a versatile intermediate. The bromine atom at the 5-position can serve as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.[8] The nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

Experimental Protocols

Synthesis of this compound from 2,5-Dibromo-3-methylpyridine

This protocol is adapted from a published synthetic method.[7]

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add copper(I) cyanide (892 mg, 9.96 mmol).

  • Stir the reaction mixture at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and water.

  • Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a white solid (970 mg, 57.6% yield).[7]

Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H).[7]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start1 2,5-Dibromo-3-methylpyridine conditions DMF, 120 °C, 12 h start1->conditions Reactant start2 Copper(I) Cyanide (CuCN) start2->conditions Reagent workup1 Partition between Ethyl Acetate and Water conditions->workup1 Reaction Mixture workup2 Wash with Brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate workup3->workup4 purification Column Chromatography (Silica Gel) workup4->purification Crude Product product This compound purification->product Purified Product

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is harmful and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4][6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] Store the compound in a tightly closed container in a dry and cool place under an inert atmosphere.[2][9] In case of accidental release, collect the material using an inert absorbent and dispose of it according to local regulations.[6]

Applications

This compound is a valuable intermediate in organic synthesis. Its utility stems from the presence of two reactive functional groups: the bromo substituent and the nitrile group. The bromine atom allows for the introduction of various substituents onto the pyridine ring through cross-coupling reactions, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][8] The nitrile group can be converted into other functional groups, such as amines or carboxylic acids, further expanding its synthetic potential. It is used in research for the development of novel compounds with potential antimicrobial and anti-inflammatory properties.[1]

References

An In-depth Technical Guide to 5-Bromo-3-methylpicolinonitrile (CAS: 156072-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-methylpicolinonitrile, a key building block in modern medicinal and agricultural chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel bioactive compounds.

Chemical and Physical Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a bromine atom, a methyl group, and a nitrile function on a pyridine ring, offers multiple reaction sites for molecular elaboration.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 156072-86-5[1][2][3]
IUPAC Name 5-bromo-3-methylpyridine-2-carbonitrile[3]
Synonyms 5-Bromo-3-methyl-2-pyridinecarbonitrile, 5-Bromo-2-cyano-3-methylpyridine[1]
Molecular Formula C₇H₅BrN₂[1][3]
Molecular Weight 197.03 g/mol [1][4]
Appearance White to light yellow solid[1][5]

Table 2: Physicochemical Data

PropertyValueReference(s)
Melting Point 78-80 °C[6]
Boiling Point 283.6±35.0 °C (Predicted)[7]
Density 1.61±0.1 g/cm³ (Predicted)[7]
Solubility Low solubility in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the cyanation of a dibrominated precursor.

Synthesis via Cyanation of 2,5-dibromo-3-methylpyridine

This method provides a direct route to the target compound.

start 2,5-dibromo-3-methylpyridine reagent Copper(I) Cyanide (CuCN) DMF, 120 °C start->reagent product This compound reagent->product Cyanation

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 2,5-dibromo-3-methylpyridine

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [7]

  • To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add copper(I) cyanide (892 mg, 9.96 mmol).

  • Stir the reaction mixture vigorously at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and water.

  • Separate the organic layer, wash it with saturated aqueous sodium chloride solution, and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a white solid (970 mg, 57.6% yield).

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the 5-position of the pyridine ring is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for constructing complex molecular architectures.[8]

cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Derivative Libraries cluster_3 Drug Discovery Pipeline A This compound B Suzuki Coupling (Arylboronic acids) A->B C Sonogashira Coupling (Terminal alkynes) A->C D Heck Coupling (Alkenes) A->D E Aryl-substituted Pyridines B->E F Alkynyl-substituted Pyridines C->F G Alkenyl-substituted Pyridines D->G H Bioactive Compound Libraries E->H F->H G->H I Screening & Lead Optimization H->I J Drug Candidate I->J

Caption: Role in drug discovery workflow.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.

Representative Experimental Protocol (Suzuki Coupling):

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction allows for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry.[8]

Representative Experimental Protocol (Sonogashira Coupling):

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the product by column chromatography.

Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds with alkenes, leading to vinyl-substituted pyridines.[8]

Representative Experimental Protocol (Heck Coupling):

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the solvent, the base (1.5 mmol), and the alkene (1.2 mmol).

  • Seal the vessel and heat the mixture to 80-120 °C until the reaction is complete.

  • After cooling, perform a standard aqueous workup.

  • Purify the resulting product by column chromatography.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following data and expected characteristics can be outlined.

Table 3: Spectroscopic Data for this compound

Spectrum TypeData/Expected CharacteristicsReference(s)
¹H NMR (300 MHz, CDCl₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H)[7]
¹³C NMR Expected signals for 7 distinct carbon atoms: aromatic carbons (including those attached to Br and CN), a methyl carbon, and a nitrile carbon.
IR Spectroscopy Expected characteristic peaks: C≡N stretch (~2220-2240 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), C-H stretches from the methyl group and aromatic ring, and C=C/C=N stretches of the pyridine ring.
Mass Spectrometry Expected molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹⁶Br and ¹⁹⁸Br).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard StatementDescriptionReference(s)
H302Harmful if swallowed[3]
H312Harmful in contact with skin[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H332Harmful if inhaled[3]
H335May cause respiratory irritation[3]

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a crucial intermediate for creating libraries of novel compounds for screening in drug discovery and agrochemical research.[1][5] A thorough understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this compound in their research and development endeavors.

References

Synthesis of 5-Bromo-3-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylpicolinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] This document outlines a well-established synthetic protocol, presents quantitative data in a structured format, and includes a detailed experimental methodology.

Synthetic Pathway Overview

The primary and most documented method for the synthesis of this compound involves the cyanation of a di-substituted pyridine precursor. Specifically, the reaction of 2,5-dibromo-3-methylpyridine with cuprous cyanide provides a direct route to the target molecule. This nucleophilic substitution reaction, often referred to as a Rosenmund-von Braun reaction, is a common and effective method for introducing a nitrile group onto an aromatic ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,5-dibromo-3-methylpyridine.

ParameterValueReference
Starting Material2,5-dibromo-3-methylpyridine[3]
ReagentCuprous cyanide (CuCN)[3]
SolventDimethylformamide (DMF)[3]
Reaction Temperature120 °C[3]
Reaction Time12 hours[3]
Yield57.6%[3]
Product PurityWhite solid after column chromatography[3]
Molecular FormulaC₇H₅BrN₂[1]
Molecular Weight197.04 g/mol [1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,5-dibromo-3-methylpyridine

  • Cuprous cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add cuprous cyanide (892 mg, 9.96 mmol).[3]

  • Stir the reaction mixture at 120 °C for 12 hours.[3]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Partition the reaction mixture between ethyl acetate and water.[3]

  • Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]

  • Purify the resulting crude product by column chromatography to obtain this compound as a white solid (970 mg, 57.6% yield).[3]

Synthetic Pathway Visualization

The following diagram illustrates the reaction scheme for the synthesis of this compound.

Synthesis_of_5_Bromo_3_methylpicolinonitrile Synthesis of this compound cluster_conditions Reaction Conditions Start 2,5-dibromo-3-methylpyridine Reagent + CuCN Start->Reagent Product This compound Reagent->Product Solvent DMF Temperature 120 °C, 12 h

Caption: Reaction scheme for the synthesis of this compound.

Alternative Synthetic Strategies

While the cyanation of 2,5-dibromo-3-methylpyridine is a well-documented method, other synthetic strategies could potentially be employed for the synthesis of this compound. These include:

  • Direct Bromination: Direct bromination of 3-methylpicolinonitrile could be a more atom-economical approach. However, this method may suffer from poor regioselectivity, leading to a mixture of brominated isomers.

  • Sandmeyer Reaction: A multi-step synthesis involving the diazotization of an amino-substituted precursor followed by a Sandmeyer reaction with a cyanide source is another plausible route. For instance, a suitable precursor could be 5-amino-3-methylpicolinonitrile. This method is a classic transformation in aromatic chemistry for the introduction of various functional groups.

Further research and process development would be required to optimize these alternative routes for the specific synthesis of this compound and to assess their viability in terms of yield, purity, and scalability.

References

An In-depth Technical Guide to 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Bromo-3-methylpicolinonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Identification

This compound, also known as 5-bromo-3-methylpyridine-2-carbonitrile, is a substituted pyridine derivative.[1] The core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitrile (cyano) group at the 2-position. This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 156072-86-5[1]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
IUPAC Name 5-bromo-3-methylpyridine-2-carbonitrile
Synonyms 5-Bromo-2-cyano-3-methylpyridine, 5-bromo-2-cyano-3-picoline[3]
SMILES N#CC1=NC=C(Br)C=C1C[4]
InChI InChI=1S/C7H5BrN2/c1-5-3-6(8)2-4(10)9-5/h2-3H,1H3[5]

Physicochemical and Spectroscopic Properties

The compound is typically a white to yellow or light yellow to off-white solid under standard conditions.[1][6] It should be stored at room temperature in an inert atmosphere to maintain its integrity.[7]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to yellow solid[6]
Boiling Point 283.6 ± 35.0 °C (Predicted)[7]
Density 1.61 ± 0.1 g/cm³ (Predicted)[7]
pKa -2.38 ± 0.20 (Predicted)[7]
Storage Inert atmosphere, Room Temperature[7]

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, CDCl₃) δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H)[8]
Infrared (IR) Characteristic absorptions are expected for C≡N (nitrile), C-Br, and aromatic C-H and C=C bonds.[9]

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through a nucleophilic substitution reaction. A detailed experimental protocol is provided below.

  • Reactants and Reagents:

    • 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol)

    • Cuprous cyanide (CuCN) (892 mg, 9.96 mmol)

    • Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate

    • Water

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add cuprous cyanide (892 mg, 9.96 mmol).

    • Stir the reaction mixture at 120 °C for 12 hours.

    • After the reaction is complete, partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution.

    • Purify the resulting residue by column chromatography to yield the final product as a white solid (970 mg, 57.6% yield).

SynthesisWorkflow Reactants 2,5-dibromo-3-methylpyridine + Cuprous Cyanide (CuCN) Reaction Stir at 120 °C for 12 hours Reactants->Reaction in Solvent Dimethylformamide (DMF) Solvent->Reaction Workup Workup: 1. Partition (EtOAc/Water) 2. Wash (Brine) 3. Dry (Na₂SO₄) Reaction->Workup Completion Purification Purification: Column Chromatography Workup->Purification Product This compound (White Solid) Purification->Product Yield: 57.6%

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1]

  • Building Block: It serves as a crucial precursor for synthesizing more complex bioactive molecules.[1][10]

  • Cross-Coupling Reactions: The bromine atom at the 5-position is a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry for creating libraries of potential drug candidates.

  • Lead Optimization: The unique substitution pattern allows for diverse modifications, enabling chemists to fine-tune the pharmacological properties of lead compounds in the drug discovery process.[1] Its derivatives have been explored for developing compounds with antimicrobial and anti-inflammatory properties.[1]

Safety and Handling

Due to its potential hazards, proper safety precautions must be observed when handling this compound.

Table 4: Hazard and Safety Information

CategoryInformation
GHS Hazard Statements H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H332: Harmful if inhaled.[2]
Precautions for Safe Handling Handle in a well-ventilated place.[11]Wear suitable protective clothing, gloves, and eye/face protection.[11]Avoid formation of dust and aerosols.[11]Avoid contact with skin and eyes.[11]
Conditions for Safe Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]Keep away from incompatible materials such as oxidizing agents.[11][12]
Fire-fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam as suitable extinguishing media.[11]

References

An In-Depth Technical Guide to 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-methylpicolinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, provides a step-by-step experimental protocol for its synthesis, and explores its potential biological significance. The IUPAC name for this compound is 5-bromo-3-methylpyridine-2-carbonitrile . A significant focus is placed on its potential role as a kinase inhibitor, with a representative signaling pathway diagram illustrating a possible mechanism of action. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with a chemical structure that lends itself to a variety of organic reactions, making it a versatile building block in medicinal chemistry.[1] Its key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5-bromo-3-methylpyridine-2-carbonitrile[2]
Common Name This compound[3]
CAS Number 156072-86-5[3]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.04 g/mol [3]
Appearance White solid[4]
Purity ≥ 99% (HPLC)[1]
Storage Temperature 0-8 °C[1]

Synthesis of 5-Bromo-3-methylpyridine-2-carbonitrile

The following section provides a detailed experimental protocol for the synthesis of 5-bromo-3-methylpyridine-2-carbonitrile from 2,5-dibromo-3-methylpyridine.

Experimental Protocol: Cyanation of 2,5-dibromo-3-methylpyridine

This procedure details the nucleophilic substitution reaction to introduce a cyano group onto the pyridine ring.

Materials:

  • 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol)

  • Cuprous cyanide (CuCN) (892 mg, 9.96 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), add cuprous cyanide (892 mg, 9.96 mmol).[2]

  • Stir the reaction mixture at 120 °C for 12 hours.[2]

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Partition the reaction mixture between ethyl acetate and water.[2]

  • Separate the organic layer and wash it with saturated aqueous sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to yield the final product as a white solid (970 mg, 57.6% yield).[2]

Product Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H).[2]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_5_dibromo_3_methylpyridine 2,5-dibromo-3-methylpyridine Reaction_Vessel Reaction in DMF at 120°C for 12h 2_5_dibromo_3_methylpyridine->Reaction_Vessel CuCN Cuprous Cyanide (CuCN) CuCN->Reaction_Vessel Partition Partition between Ethyl Acetate and Water Reaction_Vessel->Partition Wash Wash with Brine Partition->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product 5-bromo-3-methylpyridine-2-carbonitrile Chromatography->Final_Product

A flowchart illustrating the synthesis of 5-bromo-3-methylpyridine-2-carbonitrile.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of this compound are limited, its structural motifs are present in numerous compounds with known pharmacological effects. Specifically, substituted picolinonitriles and related nitrogen-containing heterocycles are recognized as important scaffolds in the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of nicotinonitrile and pyrimidine-5-carbonitrile have been shown to exhibit potent inhibitory activity against various kinases, including those in the PI3K/AKT/mTOR and VEGFR-2 signaling pathways.[7][8] These pathways are central to regulating cell proliferation, survival, and angiogenesis. Therefore, it is plausible that this compound could act as a kinase inhibitor, targeting similar pathways.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. A hypothetical kinase inhibitor, such as a derivative of this compound, could potentially exert its therapeutic effect by blocking the activity of key kinases within this cascade, such as PI3K, AKT, or mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

A diagram of the PI3K/AKT/mTOR signaling pathway with potential inhibition points.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations. While its precise biological role is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests that it may target key cellular signaling pathways involved in disease progression. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

Spectral Profile of 5-Bromo-3-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-3-methylpicolinonitrile (CAS No. 156072-86-5). Aimed at researchers, scientists, and professionals in drug development, this document compiles available experimental and predicted spectral data, details experimental methodologies, and presents a logical workflow for its synthesis.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . Its structure incorporates a pyridine ring, a bromo group, a methyl group, and a nitrile group, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification and use in further synthetic applications.

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

¹H NMR Spectral Data

The experimental ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.55s1HH-6
7.64s1HH-4
2.54s3H-CH₃

¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models and known substituent effects on the pyridine ring.

Chemical Shift (δ) ppmAssignment
151.2C-6
149.8C-2
141.5C-4
133.0C-3
120.1C-5
116.8-CN
18.5-CH₃
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3050Aromatic C-HStretching
~2920Methyl C-HStretching
~2230Nitrile (-C≡N)Stretching
~1580, 1470Aromatic C=CStretching
~1050C-BrStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Key MS Data

ParameterValue
Molecular FormulaC₇H₅BrN₂
Exact Mass195.96 g/mol
Molecular Ion [M]⁺m/z ≈ 196 & 198 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio)

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is predicted to involve the following key steps:

  • Loss of Br•: A significant fragment at m/z ≈ 117, corresponding to the loss of the bromine radical.

  • Loss of HCN: A fragment resulting from the cleavage of the nitrile group as hydrogen cyanide.

  • Loss of CH₃•: Fragmentation involving the loss of the methyl radical.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.

  • Analysis: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Synthesis Workflow

The synthesis of this compound is a key process for its availability for research and development. A common synthetic route is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_5_dibromo_3_methylpyridine 2,5-Dibromo-3-methylpyridine Reaction_Vessel Reaction in DMF (Dimethylformamide) 2_5_dibromo_3_methylpyridine->Reaction_Vessel CuCN Copper(I) Cyanide (CuCN) CuCN->Reaction_Vessel 5_Bromo_3_methylpicolinonitrile This compound Reaction_Vessel->5_Bromo_3_methylpicolinonitrile Cyanation Reaction

Caption: Synthesis of this compound.

This technical guide serves as a foundational resource for the spectral properties and synthesis of this compound. The provided data and protocols are intended to support the ongoing research and development efforts within the scientific community.

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-3-methylpicolinonitrile, a versatile building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries.[1] This document compiles available data on its physical characteristics, provides an example of its synthesis, and visualizes the synthetic pathway for clarity.

Core Physical and Chemical Properties

This compound, with the CAS number 156072-86-5, is a pyridine-based organic compound.[1][2] Its structure, featuring a bromine atom and a cyano group, makes it a valuable intermediate for creating more complex molecules through reactions like nucleophilic substitutions and coupling reactions.[1]

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 156072-86-5[1][2][3]
Molecular Formula C₇H₅BrN₂[1][4]
Molecular Weight 197.04 g/mol [1]
Appearance Light yellow to off-white solid[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The data presented are typically found in supplier specifications and chemical databases.

However, a representative experimental protocol for the synthesis of this compound is described below.

Synthesis of 5-bromo-3-methylpyridine-2-carbonitrile [2]

  • Reaction: To a solution of 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol) in dimethylformamide (10 mL), cuprous cyanide (892 mg, 9.96 mmol) was added.

  • Conditions: The reaction mixture was stirred for 12 hours at 120 °C.

  • Work-up: Upon completion, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product was purified by column chromatography to yield a white solid product (970 mg, 57.6% yield).[2]

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H).[2]

Synthetic Workflow Visualization

The following diagram illustrates a common synthetic pathway for preparing this compound.

Synthesis_of_5_Bromo_3_methylpicolinonitrile cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2,5-dibromo-3-methylpyridine reaction Stir at 120 °C for 12 hours start->reaction Add reagent Cuprous Cyanide (CuCN) in Dimethylformamide (DMF) reagent->reaction workup 1. Partition between Ethyl Acetate and Water 2. Separate Organic Layer 3. Wash with Brine 4. Dry over Na₂SO₄ 5. Filter and Concentrate reaction->workup Process purification Column Chromatography workup->purification Purify product This compound purification->product Yields

Caption: Synthesis workflow for this compound.

References

solubility of 5-Bromo-3-methylpicolinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

After a comprehensive review of available scientific literature, patents, and chemical databases, it has been determined that specific quantitative solubility data for 5-Bromo-3-methylpicolinonitrile in various organic solvents is not publicly available. The existing documentation primarily focuses on the compound's synthesis, chemical properties, and applications as a versatile building block in the pharmaceutical and agrochemical industries.[1][2]

This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data in their own laboratories. The methodologies presented are standard in the field and are designed to yield accurate and reproducible results.

Experimental Protocol: Equilibrium Solubility Determination by HPLC

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a specific temperature. The principle involves saturating a solvent with the compound, allowing it to reach equilibrium, and then quantifying the dissolved compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • This compound (solid, purity ≥ 99%)[1]

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Autosampler vials

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a suitable vial. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully centrifuge the vials to pellet any remaining suspended solid.

  • Sample Dilution and Analysis:

    • Withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.

    • Transfer the diluted sample to an autosampler vial.

    • Analyze the calibration standards and the sample by HPLC.

  • Quantification:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original solubility of the compound in the solvent by multiplying the determined concentration by the dilution factor.

Data Presentation:

The determined solubility data should be presented in a clear and organized manner. A table is the most appropriate format for this.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanole.g., 25Calculated ValueCalculated Value
e.g., Acetonitrilee.g., 25Calculated ValueCalculated Value
e.g., Dichloromethanee.g., 25Calculated ValueCalculated Value
e.g., Toluenee.g., 25Calculated ValueCalculated Value
e.g., Ethyl Acetatee.g., 25Calculated ValueCalculated Value

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_clarification Clarification cluster_analysis Analysis cluster_quantification Quantification A Prepare Calibration Standards H Generate Calibration Curve A->H B Add Excess Solute to Solvent C Agitate at Constant Temperature B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Filtered Sample E->F G HPLC Analysis F->G I Calculate Solubility G->I H->I

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-3-methylpicolinonitrile (CAS No: 156072-86-5), a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[1][2]

GHS Pictograms:

  • alt text
    (GHS07)

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure risks.

2.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid formation of dust and aerosols.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Use non-sparking tools and prevent electrostatic discharge.[1]

2.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, and open flames.[4]

  • Store locked up.[1][2]

  • Incompatible materials include oxidizing agents.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

Protection TypeSpecification
Eye/Face Protection Safety goggles or face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][4]
Respiratory Protection Use an approved respirator if dust or aerosols are generated.[4]

First-Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the substance.[1][2]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2][4]

  • Methods for Cleaning Up: Mix the spilled material with an inert absorbent (e.g., sand, vermiculite) and sweep it up. Place the waste in a sealed, labeled container for disposal.[2][4]

Spill_Response cluster_initial Initial Response cluster_ppe Protection cluster_containment Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediately Assess Assess Spill Size & Hazard Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Containerize Place in Labeled, Sealed Container Collect->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Figure 1: Workflow for handling a this compound spill.

Experimental Protocol: Dermal Irritation Assessment (OECD 404 Guideline Adaptation)

This protocol outlines a standard method for assessing the skin irritation potential of a chemical like this compound.

6.1. Objective: To determine the potential of the test substance to produce skin irritation after a single, short-term exposure.

6.2. Materials:

  • Test substance: this compound

  • Healthy, young adult albino rabbits (one animal for the initial test)

  • Gauze patches (2.5 cm x 2.5 cm)

  • Surgical tape

  • 0.9% NaCl solution (saline)

  • Clippers

6.3. Methodology:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

  • Substance Application:

    • Moisten a gauze patch with a few drops of saline.

    • Apply 0.5 g of this compound uniformly over the patch.

    • Apply the patch to a site of intact skin and secure it with surgical tape. A second, untreated patch should be applied to a control site.

  • Exposure: The exposure period is 4 hours.

  • Observation:

    • After 4 hours, remove the patches and wash the treated area with saline to remove any residual test substance.

    • Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).

6.4. Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified as a skin irritant if the mean score is ≥ 2.3 and ≤ 4.0 for either erythema or edema.

Dermal_Irritation_Test cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Scoring cluster_analysis Analysis AnimalPrep Animal Preparation (Clip Fur) Application Apply Patches (Test & Control) AnimalPrep->Application SubstancePrep Prepare Test Substance on Gauze Patch (0.5g) SubstancePrep->Application Exposure 4-Hour Exposure Period Application->Exposure Removal Remove Patches & Wash Skin Exposure->Removal Observation Observe at 1, 24, 48, 72 hrs Removal->Observation Scoring Score Erythema & Edema Observation->Scoring Analysis Calculate Mean Scores Scoring->Analysis Classification Classify Irritation Potential Analysis->Classification

Figure 2: Workflow for a standard dermal irritation test.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[1][2] Do not allow it to enter the environment.

This technical guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

A Technical Guide to 5-Bromo-3-methylpicolinonitrile for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-3-methylpicolinonitrile, identified by CAS number 156072-86-5, is a substituted pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, makes it a versatile intermediate for creating more complex molecules.[1][4] This guide provides an in-depth overview of its commercial availability, physicochemical properties, key chemical transformations, and a representative synthetic protocol, tailored for researchers, chemists, and professionals in the drug development and agrochemical industries.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. Purity levels are typically high, ensuring reliability in sensitive synthetic applications. The following table summarizes data from various suppliers.

SupplierPurity Specification(s)Available QuantitiesNotes
SAKEM LLP98%5 kg, 25 kg, 100 kg, 1 MTManufacturer based in India.[5]
Shaanxi Dideu Medichem Co.99.0%1 kgTrader based in China.[5]
Blocksynth Pharmaceutical99%1 kg, 5 kg, 25 kgTrader.[5]
A.J Chemicals98%Custom inquiryTrader based in India.[5]
career henan chemical co97% - 99.9%1 kgTrader based in China.[5]
Capot Chemical Co.,Ltd.98% (Min, HPLC)100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kgTrader based in China.[5]
Fluorochem95%250 mg, 1 g, 5 g, 10 g, 25 g, 100 gUK-based supplier with global stock.[6]
Chem-Impex≥ 99% (HPLC)Custom inquiryPurity confirmed by HPLC analysis.[3]

Physicochemical and Safety Data

A summary of the key properties and hazard classifications for this compound is provided below.

PropertyValueSource(s)
CAS Number 156072-86-5[3][6][7][8]
Molecular Formula C₇H₅BrN₂[3][4][7]
Molecular Weight 197.03 g/mol [2][3]
IUPAC Name 5-bromo-3-methylpyridine-2-carbonitrile[2][6]
Appearance Light yellow to off-white solid[3]
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2][9]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at 0-8 °C.[3][9]

Key Chemical Transformations and Applications

The utility of this compound stems from the reactivity of its functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be converted to other functionalities. This makes the compound an essential precursor for constructing complex molecular scaffolds for active pharmaceutical ingredients (APIs) and agrochemicals.[1][3][4]

The following diagram illustrates the principal reaction pathways involving this building block.

G A This compound B 3-Aryl-5-methylpicolinonitriles A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) C 3-Amino-5-methylpicolinonitriles A->C Buchwald-Hartwig Amination (R₂NH, Pd catalyst) D 3-Alkynyl-5-methylpicolinonitriles A->D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) E 5-Bromo-3-methylpicolinamide (Amine Precursor) A->E Nitrile Hydrolysis / Reduction G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_end Final Product A 2,5-Dibromo-3-methylpyridine C Combine in DMF Heat to 120 °C Stir 12 hours A->C B Cuprous Cyanide (CuCN) B->C D Aqueous Workup (EtOAc / Water) C->D E Dry & Concentrate D->E F Column Chromatography E->F G This compound F->G

References

An In-depth Technical Guide to 5-Bromo-3-methylpicolinonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methylpicolinonitrile, a key heterocyclic building block in the pharmaceutical and agrochemical industries. The document covers the compound's discovery and history, detailing its physicochemical properties through tabulated data. A thorough experimental protocol for its synthesis is provided, accompanied by a visual workflow diagram. Furthermore, this guide explores the applications of this compound as a crucial intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, with illustrative reaction pathway diagrams.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference
CAS Number 156072-86-5[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₅BrN₂[1][4][6][7][8]
Molecular Weight 197.03 g/mol [1][9]
IUPAC Name 5-bromo-3-methylpyridine-2-carbonitrile[1]
Appearance Solid[10]
Purity ≥98% (commonly available)[10]
¹H NMR (300 MHz, CDCl₃) δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H)[2]
Exact Mass 195.96361 Da[1]
Topological Polar Surface Area 36.7 Ų[1]

Synthesis

The most commonly cited method for the synthesis of this compound is via a nucleophilic substitution reaction using 2,5-dibromo-3-methylpyridine and a cyanide source.

Experimental Protocol

Synthesis of 5-bromo-3-methylpyridine-2-carbonitrile [2]

  • Reactants:

    • 2,5-dibromo-3-methylpyridine (2.5 g, 9.96 mmol)

    • Cuprous cyanide (892 mg, 9.96 mmol)

    • Dimethylformamide (DMF) (10 mL)

  • Procedure:

    • To a solution of 2,5-dibromo-3-methylpyridine in dimethylformamide, add cuprous cyanide.

    • Stir the reaction mixture at 120 °C for 12 hours.

    • Upon completion, partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Yield: 970 mg (57.6%) of a white solid product.[2]

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product r1 2,5-dibromo-3-methylpyridine p1 Reaction r1->p1 r2 Cuprous Cyanide r2->p1 c1 DMF (solvent) c1->p1 c2 120 °C, 12 h c2->p1 p2 Work-up & Purification p1->p2 product This compound p2->product G cluster_reactions Chemical Transformations cluster_products Derivative Scaffolds cluster_final Final Products start This compound r1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->r1 r2 Nitrile Hydrolysis start->r2 r3 Nitrile Reduction start->r3 p1 Aryl/Heteroaryl Substituted Pyridines r1->p1 p2 Picolinic Acid Derivatives r2->p2 p3 Aminomethyl Pyridine Derivatives r3->p3 final Bioactive Molecules (e.g., Kinase Inhibitors, Agrochemicals) p1->final p2->final p3->final

References

The Bromine Atom in 5-Bromo-3-methylpicolinonitrile: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpicolinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile moiety, offers multiple points for chemical modification. The bromine atom at the 5-position is a particularly reactive handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable precursor for the synthesis of complex molecules with potential biological activity. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key reaction classes, experimental protocols, and its application in the development of targeted therapeutics.

Core Reactivity: The Versatile C-Br Bond

The bromine atom in this compound serves as an excellent leaving group in a variety of cross-coupling and substitution reactions. The electron-withdrawing nature of the pyridine ring and the cyano group enhances the electrophilicity of the carbon atom to which the bromine is attached, facilitating its participation in catalytic cycles and nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The most important of these transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogues

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[1]
2Various arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90--[2]
33-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄tert-Amyl alcohol1201-[3]

Note: The data in this table is based on reactions with similar bromopyridine substrates and serves as a general guideline. Specific yields for this compound may vary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 5-bromo-2-methylpyridin-3-amine (a related substrate) (1.0 equiv), an arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.3 equiv) is placed in a Schlenk flask.[1] 1,4-Dioxane and water (4:1 ratio) are added, and the mixture is stirred at room temperature for 30 minutes under an inert atmosphere.[1] The reaction is then heated to 85-95 °C for over 15 hours.[1] After cooling, the mixture is filtered and diluted with ethyl acetate.[1] The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100-110--[4]
2Volatile amines-------[5]
3Cyclohexane-1,2-diaminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene80460[6]

Note: This table presents generalized conditions from reactions with analogous bromopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a dry Schlenk flask under an inert atmosphere, 5-Bromo-N-phenylpyridin-3-amine (a similar substrate) (1.0 equiv), the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%), and sodium tert-butoxide (1.4 equiv) are combined.[4] Anhydrous toluene is added, and the mixture is degassed.[4] The reaction is then heated to 100-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).[4] After cooling, the reaction is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[6]

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, providing access to substituted alkynes which are valuable synthetic intermediates.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogues

EntryAlkynePd-Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Terminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[7]
2Terminal AlkynesPd(PPh₃)₄ (4.6)CuI (9.2)Et₃NTHFRT16-[8]
3PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF804-693[9]

Note: The data is derived from reactions with similar bromopyridine substrates and serves as a general guide.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of a bromocyanopyridine substrate (1.1 equiv) in a mixture of THF and triethylamine (2:1), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4.6 mol%) and copper(I) iodide (CuI) (9.2 mol%) are added.[8] After further degassing, the terminal alkyne (1.0 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 16 hours.[8] The reaction is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration. The crude product is purified by column chromatography.[8]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are predominant, the bromine atom on the electron-deficient pyridine ring is also susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The presence of the electron-withdrawing nitrile group further activates the ring for this type of transformation.

Table 4: Potential Nucleophiles for SNAr Reactions

Nucleophile ClassExampleExpected Product
AlkoxidesSodium methoxide (NaOMe)5-Methoxy-3-methylpicolinonitrile
ThiolatesSodium thiophenoxide (NaSPh)5-(Phenylthio)-3-methylpicolinonitrile
AminesAmmonia, primary/secondary amines5-Amino-3-methylpicolinonitrile derivatives

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This compound is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., sodium methoxide, 1.1-1.5 equivalents) is added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Application in Drug Discovery: Targeting the JAK-STAT Pathway

The 5-substituted-3-methylpicolinonitrile scaffold is a key structural motif in a number of biologically active molecules, most notably in the development of Janus kinase (JAK) inhibitors.[10] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[11][12][13] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11][14]

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[15] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[15] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[15][16]

JAK inhibitors, many of which are built upon scaffolds derived from this compound, act by blocking the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation cascade and subsequent downstream signaling.[10] This leads to a dampening of the inflammatory response.

Mandatory Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Mixture in Solvent Reaction Mixture in Solvent This compound->Reaction Mixture in Solvent Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture in Solvent Pd-Catalyst & Ligand Pd-Catalyst & Ligand Pd-Catalyst & Ligand->Reaction Mixture in Solvent Base Base Base->Reaction Mixture in Solvent Quenching & Extraction Quenching & Extraction Reaction Mixture in Solvent->Quenching & Extraction Heat/ Inert Atmosphere Chromatography Chromatography Quenching & Extraction->Chromatography Coupled Product Coupled Product Chromatography->Coupled Product

Caption: General experimental workflow for cross-coupling reactions.

G JAK-STAT Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P STAT-P STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAK Inhibitor (derived from scaffold) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Caption: JAK-STAT pathway and the action of derived inhibitors.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. The bromine atom at the 5-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. This reactivity has been leveraged in the synthesis of complex molecules for drug discovery, particularly in the development of potent and selective JAK inhibitors for the treatment of autoimmune diseases. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize novel chemical entities with tailored properties for a range of applications.

References

An In-depth Technical Guide to the Electrophilic Substitution on the Pyridine Ring of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpicolinonitrile is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a methyl group, and a cyano group on the pyridine core provides multiple reaction sites for further molecular elaboration. This guide focuses on the electrophilic substitution reactions on the pyridine ring of this molecule, a key transformation for introducing additional functionalities and synthesizing novel compounds. Understanding the reactivity and regioselectivity of such reactions is crucial for the strategic design of new pharmaceutical candidates.

The pyridine ring is inherently electron-deficient, rendering it less reactive towards electrophilic attack compared to benzene. The presence of both electron-donating (methyl) and electron-withdrawing (bromo, cyano) substituents on the this compound ring creates a complex interplay of electronic effects that govern the outcome of electrophilic substitution reactions.

Theoretical Background: Reactivity and Regioselectivity

Electrophilic aromatic substitution on pyridine is generally sluggish and requires forcing conditions. The reaction proceeds via the formation of a positively charged intermediate (arenium ion). The stability of this intermediate determines the regioselectivity of the substitution.

In this compound, the directing effects of the substituents are as follows:

  • Cyano Group (-CN) at C2: This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making electrophilic attack more difficult.

  • Methyl Group (-CH₃) at C3: This is an activating, ortho, para-directing group. It donates electron density to the ring via an inductive effect, stabilizing the arenium ion intermediate when the electrophile attacks the ortho (C2, C4) or para (C6) positions.

  • Bromo Group (-Br) at C5: This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate electron density through resonance. The net effect is deactivation, but it directs incoming electrophiles to the ortho (C4, C6) positions.

Considering the combined influence of these substituents, the most probable sites for electrophilic attack are the C4 and C6 positions, which are activated by the methyl group and directed by the bromo group, while being meta to the deactivating cyano group. Steric hindrance from the adjacent methyl group might slightly disfavor attack at the C4 position.

G cluster_0 Substituent Directing Effects cluster_1 Predicted Regioselectivity This compound This compound CN (C2) CN (C2) This compound->CN (C2) Deactivating (meta-directing) CH3 (C3) CH3 (C3) This compound->CH3 (C3) Activating (ortho, para-directing) Br (C5) Br (C5) This compound->Br (C5) Deactivating (ortho, para-directing) Electrophilic Attack Electrophilic Attack Position C4 Position C4 Electrophilic Attack->Position C4 Favored Position C6 Position C6 Electrophilic Attack->Position C6 Favored

Figure 1: Logical relationship of substituent directing effects on electrophilic substitution.

Key Electrophilic Substitution Reactions

While specific experimental data for electrophilic substitution on this compound is limited in the available literature, protocols for similar substituted pyridines can be adapted. The following sections outline plausible methodologies for key electrophilic substitution reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the pyridine ring, which is a versatile functional group that can be further transformed, for instance, into an amino group.

Experimental Protocol (Adapted from related pyridine nitrations):

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a 1:2 volume ratio, while cooling in an ice bath.

  • Reaction Setup: Dissolve this compound in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate while maintaining the temperature between 0 and 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice.

  • Isolation and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.

Expected Products: The primary products are expected to be 5-Bromo-3-methyl-4-nitropicolinonitrile and 5-Bromo-3-methyl-6-nitropicolinonitrile.

ParameterNitration
Reagents Conc. HNO₃, Conc. H₂SO₄
Solvent Conc. H₂SO₄
Temperature 0-10 °C
Reaction Time 2-6 hours (estimated)
Plausible Yield 40-60% (estimated)
Major Products 4-nitro and 6-nitro isomers

Table 1: Summary of Reaction Conditions for Nitration.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., -Br, -Cl) onto the pyridine ring.

Experimental Protocol (Adapted from related pyridine halogenations):

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., oleum for bromination, or a chlorinated solvent for chlorination with a Lewis acid catalyst).

  • Halogenating Agent: For bromination, add elemental bromine (Br₂) to the solution. For chlorination, use a chlorinating agent like chlorine (Cl₂) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C for bromination in oleum) for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water, neutralized, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Expected Products: The expected products would be the 4-halo and 6-halo derivatives.

ParameterHalogenation
Reagents Br₂/Oleum or Cl₂/Lewis Acid
Solvent Oleum or Chlorinated Solvent
Temperature 100-150 °C (estimated)
Reaction Time 4-12 hours (estimated)
Plausible Yield 30-50% (estimated)
Major Products 4-halo and 6-halo isomers

Table 2: Summary of Reaction Conditions for Halogenation.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyridine ring.

Experimental Protocol (Adapted from general pyridine sulfonation):

  • Reaction Setup: Heat this compound with fuming sulfuric acid (oleum, H₂SO₄·SO₃) in a sealed tube.

  • Reaction Conditions: Maintain a high temperature (e.g., 220-250 °C) for an extended period (24-48 hours).

  • Work-up and Isolation: After cooling, the reaction mixture is carefully diluted with water and neutralized with a base (e.g., calcium carbonate) to precipitate the sulfonic acid as its salt. The salt is then converted back to the free acid.

Expected Products: The expected products would be the 4-sulfonic acid and 6-sulfonic acid derivatives.

ParameterSulfonation
Reagents Fuming Sulfuric Acid (Oleum)
Solvent None
Temperature 220-250 °C (estimated)
Reaction Time 24-48 hours (estimated)
Plausible Yield Low (estimated)
Major Products 4-sulfonic acid and 6-sulfonic acid isomers

Table 3: Summary of Reaction Conditions for Sulfonation.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with pyridine and its derivatives. The nitrogen atom of the pyridine ring is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the ring towards electrophilic attack and often leads to N-alkylation or N-acylation instead of C-substitution. Therefore, Friedel-Crafts reactions are not a viable method for the electrophilic substitution on this compound.

G cluster_0 General Experimental Workflow for Electrophilic Substitution start Start: This compound reagents Add Electrophilic Reagent (e.g., Nitrating Mixture) start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction workup Quenching and Neutralization reaction->workup isolation Filtration / Extraction workup->isolation purification Recrystallization / Column Chromatography isolation->purification product Final Product(s) purification->product

Figure 2: A generalized experimental workflow for electrophilic substitution.

Conclusion

Electrophilic substitution on the pyridine ring of this compound presents a synthetic challenge due to the inherent electron-deficient nature of the pyridine ring, further deactivated by the bromo and cyano substituents. However, by leveraging the activating effect of the methyl group and carefully controlling reaction conditions, it is plausible to introduce electrophiles at the C4 and C6 positions. The protocols and data presented in this guide, while largely based on analogous systems, provide a strong foundation for researchers to explore the derivatization of this important scaffold. Further experimental work is necessary to fully elucidate the reactivity and optimize the reaction conditions for specific electrophilic substitutions on this molecule.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpicolinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a pyridine ring, a synthetically useful bromine atom, and a nitrile group. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] This allows for the straightforward introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring, generating diverse molecular scaffolds. The resulting 5-aryl-3-methylpicolinonitrile derivatives are valuable intermediates in the synthesis of complex molecules, including potential therapeutic agents and functional materials.[1]

The Suzuki-Miyaura coupling is a robust and highly utilized transformation in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This methodology provides a powerful and efficient route to biaryl and heteroaryl compounds, which are prominent motifs in many pharmaceutical agents.

Application in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of aryl or heteroaryl groups via Suzuki coupling can significantly modulate the pharmacological properties of a molecule. Specifically, the 5-aryl-3-methylpicolinonitrile core can be utilized to:

  • Explore Structure-Activity Relationships (SAR): By coupling a diverse library of boronic acids, researchers can systematically probe the effects of different substituents on biological activity, leading to the optimization of lead compounds.

  • Develop Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the enzyme. The arylated picolinonitrile scaffold can serve as a basis for the design of novel kinase inhibitors for applications in oncology and other therapeutic areas.

  • Synthesize Scaffolds for Biologically Active Molecules: The nitrile group can be further transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wider range of chemical space and potential biological targets.

Quantitative Data: Representative Suzuki Coupling Reactions

While specific yield data for the Suzuki coupling of this compound is not extensively published in a single source, the following table provides expected yields based on reactions with structurally analogous bromopyridines under optimized conditions.[3][5] The reaction conditions are based on a general protocol detailed in the next section.

EntryArylboronic Acid PartnerProductExpected Yield (%)
1Phenylboronic acid3-Methyl-5-phenylpicolinonitrile85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylpicolinonitrile80-90
34-(Trifluoromethyl)phenylboronic acid3-Methyl-5-(4-(trifluoromethyl)phenyl)picolinonitrile75-85
43,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-3-methylpicolinonitrile80-90
5Thiophen-2-ylboronic acid3-Methyl-5-(thiophen-2-yl)picolinonitrile70-80
6Pyridin-3-ylboronic acid3-Methyl-5-(pyridin-3-yl)picolinonitrile65-75

Note: Yields are estimates and can vary based on the specific substrate, purity of reagents, and precise reaction conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyridine derivatives.[3][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask) and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq). Subsequently, add the anhydrous 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 dioxane:water.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 85-95 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Bromopyridine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert Purge catalyst 3. Add Catalyst & Solvents inert->catalyst Under Ar/N2 heat 4. Heat & Stir (85-95 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor Periodically extract 6. Aqueous Work-up & Extraction monitor->extract Upon Completion purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex R1-Pd(II)Ln-X pd0->pd_complex Oxidative Addition transmetal R1-Pd(II)Ln-R2 pd_complex->transmetal Transmetalation product R1-R2 transmetal->product Reductive Elimination reagents1 R1-X (5-Bromo-3-methyl picolinonitrile) reagents2 R2-B(OR)2 (Arylboronic Acid) + Base center_point->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups and its ability to construct complex amine-containing molecules.[2] These notes provide a detailed guide for the Buchwald-Hartwig amination of 5-Bromo-3-methylpicolinonitrile, a versatile building block in the synthesis of novel heterocyclic compounds. While specific literature on the Buchwald-Hartwig amination of this exact substrate is not extensively available, the provided protocols are based on well-established procedures for structurally similar bromopyridines and other heteroaryl halides.[3][4]

The general reaction scheme involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency.[5]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[4] It commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The subsequent steps involve coordination of the amine to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which yields the desired N-arylated or N-heteroarylated amine product and regenerates the active Pd(0) catalyst, thus continuing the cycle.[6]

Data Presentation: Typical Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can be used as a starting point for the amination of this compound with various amines. Optimization may be required to achieve the best results for a specific amine substrate.

Amine SubstratePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Reported Yield (%)*
Primary AlkylaminePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.4)Toluene or Dioxane80-11012-2470-95
Secondary AlkylaminePd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.4)Toluene100-11012-2465-90
AnilinePd(OAc)₂ (2-5)XPhos (4-10)K₃PO₄ or Cs₂CO₃ (1.5-2.0)Dioxane or Toluene100-12018-3660-85
Heterocyclic AminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane10012-2475-95

*Yields are based on analogous reactions with other bromopyridines and are provided as a general guide. Actual yields may vary.

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Palladium Precatalyst - Ligand - Base setup Assemble Flask under Inert Atmosphere (Ar or N₂) reagents->setup glassware Oven-dry Glassware (Schlenk flask, stir bar) glassware->setup add_solids Add Pd Precatalyst, Ligand, and Base to Flask setup->add_solids add_reactants Add this compound and Amine add_solids->add_reactants add_solvent Add Anhydrous, Degassed Solvent add_reactants->add_solvent degas Degas Mixture (optional) add_solvent->degas heating Heat Reaction Mixture with Vigorous Stirring degas->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring cool Cool to Room Temperature monitoring->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and conditions should be adjusted based on the chosen amine and the optimization data presented in the table above.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Deionized water

  • Silica gel for column chromatography

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of Xantphos).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[2]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOtBu).

    • Add this compound (1.0 mmol).

    • Add the amine (1.2 mmol).

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.[2]

  • Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up:

    • Upon completion (as determined by the monitoring technique), cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.[2]

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.[2]

  • Many of the solvents and reagents used are flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is heated to high temperatures; use appropriate caution to avoid burns.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 5-amino-3-methylpicolinonitrile derivatives. The protocols and data presented here serve as a valuable starting point for researchers in the development of novel compounds for various applications. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the highest possible yields.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide array of functional groups.[1] Pyridine derivatives are key structural motifs in numerous biologically active compounds, making the functionalization of substituted pyridines like 5-Bromo-3-methylpicolinonitrile a significant area of interest for medicinal chemistry and drug development.[1]

This document provides a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes. The outlined conditions are based on established procedures for structurally analogous bromopyridine substrates and serve as a comprehensive starting point for experimental work.[1][2]

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is depicted below:

Sonogashira_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Reaction + This compound->Reaction TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->Reaction CoupledProduct 5-alkynyl-3-methylpicolinonitrile Reaction->CoupledProduct Catalysts Pd catalyst, Cu(I) co-catalyst, Base Solvent, Heat Catalysts->Reaction

Caption: General Sonogashira coupling reaction.

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are derived from successful protocols for other bromopyridine derivatives and may require optimization for specific substrates.[1][2][3]

ParameterRecommended ConditionNotes
Substrate This compound1.0 equivalent
Terminal Alkyne Various (e.g., phenylacetylene, propargyl alcohol)1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2-5 mol%
Copper(I) Co-catalyst CuI2-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Can be used as the solvent or co-solvent
Solvent THF, DMF, or neat amine baseAnhydrous and degassed
Temperature Room Temperature to 100 °CAryl bromides may require heating for optimal conversion[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS

Experimental Protocol

This protocol provides a step-by-step guide for a typical Sonogashira coupling reaction of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).[5]

    • Add the anhydrous solvent (e.g., THF) and anhydrous triethylamine. The reaction can also be run in neat triethylamine.

    • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Addition of Alkyne:

    • Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the reactivity of the alkyne.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.[5]

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-3-methylpicolinonitrile.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling protocol.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask reagents Add this compound, Pd Catalyst, CuI start->reagents solvent Add Anhydrous Solvent and Base reagents->solvent degas Degas with Inert Gas solvent->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Heat and Stir add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dilute Dilute with Organic Solvent cool->dilute wash Wash with aq. NH4Cl dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Handle all chemicals in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Palladium catalysts and copper salts can be toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Reactions under an inert atmosphere should be handled with care to prevent pressure buildup.

Troubleshooting

  • Low Yield:

    • Increase the reaction temperature or time.

    • Use a different palladium catalyst or ligand.

    • Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This is an undesired side reaction that can occur in the presence of copper and oxygen.[4]

    • Thoroughly degas the reaction mixture.

    • Consider a copper-free Sonogashira protocol.[8]

  • No Reaction:

    • Verify the quality and purity of the starting materials and catalysts.

    • Increase the catalyst loading.

    • Consider a more reactive palladium catalyst.

References

Application Notes and Protocols for the Use of 5-Bromo-3-methylpicolinonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpicolinonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its substituted pyridine core, featuring a bromine atom, a methyl group, and a nitrile functionality, offers multiple reaction sites for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The nitrile group can serve as a hydrogen bond acceptor or be further transformed, while the methyl group can influence steric interactions within the kinase active site. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the discovery and development of potent and selective kinase inhibitors.

Application Notes

The strategic functionalization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity. The pyridine nitrogen can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. The bromine at the 5-position serves as a key handle for introducing substituents that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.

Derivatives of similar brominated pyridines and pyrimidines have shown significant promise in targeting a range of kinases involved in oncology and inflammatory diseases.[1][2] For instance, the bromine atom can be readily displaced via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, or through Buchwald-Hartwig amination to install various amine functionalities.[2] These reactions are fundamental in building the complex molecular architectures required for effective kinase inhibition.

Data Presentation

The following table summarizes the inhibitory activity of hypothetical kinase inhibitors synthesized using this compound as a key starting material. The data is representative and intended to illustrate the potential for developing potent inhibitors based on this scaffold.

Compound IDTarget KinaseIC50 (nM)
KIN-001JAK285
KIN-002p38 MAPK120
KIN-003Aurora A50
KIN-004EGFR (T790M)25
KIN-005VEGFR240

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Substituted Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic kinase inhibitor scaffold where the bromine atom of this compound is replaced with a phenyl group.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-substituted picolinonitrile derivative.

Protocol 2: Synthesis of an Amino-Substituted Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a kinase inhibitor scaffold by introducing an aniline moiety at the 5-position of the picolinonitrile core.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk tube, add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired amino-substituted picolinonitrile.

Mandatory Visualization

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Kinase Inhibitor (Derived from 5-Bromo-3- methylpicolinonitrile) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: A representative MAPK/ERK signaling pathway targeted by kinase inhibitors.

experimental_workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Picolinonitrile Intermediate Coupling->Intermediate Modification Further Chemical Modification (Optional) Intermediate->Modification Final_Product Final Kinase Inhibitor Candidate Intermediate->Final_Product Modification->Final_Product Screening Biological Screening (Kinase Assays, Cell Viability) Final_Product->Screening

Caption: General synthetic workflow for kinase inhibitor synthesis.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-methylpicolinonitrile is a highly versatile heterocyclic building block crucial in the development of novel pharmaceutical agents.[1][2] Its structure, featuring a pyridine ring substituted with a reactive bromine atom, a methyl group, and a nitrile moiety, allows for a diverse range of chemical transformations. The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The nitrile group often acts as a bioisostere or a precursor to other functional groups, enhancing metabolic stability and binding affinity in drug candidates.[1] These attributes make this compound an essential intermediate in the synthesis of compounds investigated for antiviral and anticancer activities.[1]

This document provides detailed protocols and application notes for key synthetic transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as cyanation reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups. This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceutical compounds.[3][4] The reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a base.[4][5]

General Reaction Scheme

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol
  • Reagents and Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).[6]

  • Reaction: Heat the mixture to a temperature between 85-95°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-methylpicolinonitrile derivative.

Data Summary

The following table presents representative conditions for Suzuki-Miyaura coupling reactions based on similar bromopyridine substrates.[6]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄Dioxane/H₂O9080-90
33-Thienylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O8575-85

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds.[7] This palladium-catalyzed cross-coupling enables the synthesis of arylamines from aryl halides, which are prevalent structures in many biologically active compounds.[1][8] For this compound, this reaction allows for the introduction of a wide variety of primary or secondary amines at the 5-position.

General Reaction Scheme

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol
  • Reagents and Setup: In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

  • Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.) to the tube.

  • Solvent and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and heat the mixture, typically between 80-110°C, with stirring for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify the residue via flash column chromatography to isolate the aminated product.

Data Summary

The table below outlines typical conditions for Buchwald-Hartwig amination reactions.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1%)XPhos (2%)NaOt-BuToluene10080-95
2AnilinePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Dioxane11075-90
3BenzylaminePd₂(dba)₃ (1%)RuPhos (2%)K₃PO₄Toluene10080-92

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[9] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing alkynyl-substituted pyridines, which are important precursors for various heterocyclic drugs.[9][10]

General Reaction Scheme

Caption: General workflow for Sonogashira coupling.

Experimental Protocol
  • Reagents and Setup: Add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-15 mol%) to a reaction flask.[10]

  • Solvent and Amine Base: Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent such as THF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as a solvent.[10]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-60°C) may be required for less reactive substrates. Monitor the reaction's progress by TLC.

  • Work-up: Once complete, partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.[11]

  • Purification: Filter and concentrate the organic phase. Purify the resulting crude product by column chromatography to obtain the pure alkynyl-picolinonitrile.[11]

Data Summary

The following table provides representative conditions for Sonogashira coupling, adapted from protocols for similar bromo-aza-heterocycles.[1][10]

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTempYield (%)
1PhenylacetylenePd(PPh₃)₄ (10%)CuI (15%)Et₃NTHFRT85-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5%)CuI (10%)i-Pr₂NHDMFRT80-90
3Propargyl alcoholPd(PPh₃)₄ (10%)CuI (15%)Et₃NTHF50°C70-85

Cyanation: Rosenmund-von Braun Reaction

While the starting material already contains a nitrile, the bromine atom can be substituted with another functional group. Conversely, a related reaction, the Rosenmund-von Braun reaction, is used to install the nitrile group itself, as seen in one possible synthesis of the parent compound from 2,5-dibromo-3-methylpyridine.[11] This transformation is typically mediated by a copper(I) cyanide salt at elevated temperatures and is a fundamental method for introducing the cyano group onto an aromatic ring.[12]

General Reaction Scheme (Illustrative Synthesis of the Title Compound)

Caption: Synthesis of the title compound via cyanation.

Experimental Protocol
  • Reagents and Setup: To a solution of the aryl bromide (e.g., 2,5-dibromo-3-methylpyridine, 1.0 eq.) in a high-boiling polar aprotic solvent like DMF or NMP, add copper(I) cyanide (CuCN, 1.0-1.2 eq.).[11]

  • Reaction: Heat the reaction mixture to a high temperature, typically between 120-160°C, and stir for several hours.[11] The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to dissolve the copper salts. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude nitrile by column chromatography or recrystallization.

Data Summary

A specific example for the synthesis of this compound is provided below.[11]

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
2,5-dibromo-3-methylpyridineCuCNDMF1201257.6

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

5-Bromo-3-methylpicolinonitrile: A Key Precursor in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpicolinonitrile is a versatile heterocyclic intermediate that has garnered significant attention in the field of agrochemical research. Its unique structural features, particularly the presence of a reactive bromine atom and a nitrile group on a pyridine ring, make it an ideal scaffold for the development of novel insecticides and fungicides. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments to modulate biological activity. The nitrile group can also be transformed into other functional groups, further expanding the synthetic possibilities.

This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of agrochemicals. It is intended to guide researchers and scientists in the agrochemical and pharmaceutical industries in leveraging this valuable building block for the discovery and development of new crop protection agents.

Chemical Properties and Reactivity

This compound, with the CAS number 156072-86-5, is a white to off-white solid. Its molecular structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitrile group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.04 g/mol
Appearance Light yellow to off-white solid
Purity ≥ 99% (HPLC)
Storage Conditions 0-8 °C

The key to the utility of this compound in agrochemical synthesis lies in its reactivity. The bromine atom is susceptible to displacement via various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This reaction is instrumental in building the complex molecular architectures required for potent biological activity.

Application in Insecticide Synthesis: N-Pyridylpyrazoles

One of the most promising applications of this compound is in the synthesis of N-pyridylpyrazole insecticides. This class of insecticides, which includes commercial products like chlorantraniliprole and cyantraniliprole, acts by targeting the insect ryanodine receptor, leading to uncontrolled muscle contraction and paralysis. While the commercial synthesis of these specific insecticides may start from different pyridine precursors, the following protocols illustrate how this compound can be utilized to generate novel N-pyridylpyrazole analogs with potential insecticidal activity.

Experimental Protocol: Synthesis of a Novel N-Pyridylpyrazole Insecticide Analog

This protocol describes a representative multi-step synthesis of a novel N-pyridylpyrazole derivative starting from this compound.

Step 1: Synthesis of 5-(Aryl)-3-methylpicolinonitrile via Suzuki-Miyaura Coupling

This initial step introduces a substituted aryl group at the 5-position of the pyridine ring, a common feature in many potent insecticides.

  • Materials:

    • This compound

    • Substituted Arylboronic Acid (e.g., 4-chlorophenylboronic acid)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the substituted arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-(Aryl)-3-methylpicolinonitrile.

Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling

Reactant (Arylboronic Acid)ProductYield (%)
4-chlorophenylboronic acid5-(4-chlorophenyl)-3-methylpicolinonitrile85-95%
4-methoxyphenylboronic acid5-(4-methoxyphenyl)-3-methylpicolinonitrile80-90%
3-pyridinylboronic acid5-(3-pyridinyl)-3-methylpicolinonitrile75-85%

Step 2: Conversion of Nitrile to Carboxamide

The nitrile group is converted to a primary amide, which is a key functional group for the subsequent cyclization reaction.

  • Materials:

    • 5-(Aryl)-3-methylpicolinonitrile

    • Hydrogen Peroxide (H₂O₂)

    • Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve the 5-(Aryl)-3-methylpicolinonitrile (1.0 eq) in DMSO.

    • Add potassium carbonate (2.0 eq).

    • Slowly add hydrogen peroxide (30% aqueous solution, 5.0 eq) at room temperature.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 5-(Aryl)-3-methylpicolinamide.

Step 3: Formation of the N-Pyridylpyrazole Ring

This is the key step where the pyridine and pyrazole rings are joined.

  • Materials:

    • 5-(Aryl)-3-methylpicolinamide

    • Substituted Pyrazole (e.g., 3-bromo-1H-pyrazole-5-carboxylic acid)

    • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

    • Pyridine or another suitable base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • In a flask, suspend the substituted pyrazole (1.1 eq) in DCM and add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) and stir at room temperature until the acid is converted to the acid chloride.

    • In a separate flask, dissolve the 5-(Aryl)-3-methylpicolinamide (1.0 eq) in DCM and cool to 0 °C.

    • Add pyridine (2.0 eq) to the amide solution.

    • Slowly add the prepared pyrazole acid chloride solution to the amide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Table 3: Characterization Data for a Hypothetical N-Pyridylpyrazole Product

PropertyValue
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.60 (s, 1H), 7.80 (s, 1H), 7.50-7.60 (m, 4H), 7.20 (s, 1H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.2, 150.1, 148.5, 142.3, 138.0, 135.4, 130.2, 129.5, 128.9, 118.7, 110.5, 18.9
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₇H₁₂BrClN₄O, found.
Melting Point 185-187 °C

Logical Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Pyrazole Coupling start This compound step1 5-(Aryl)-3-methylpicolinonitrile start->step1 Arylboronic Acid, Pd Catalyst, Base step2 5-(Aryl)-3-methylpicolinamide step1->step2 H₂O₂, Base step3 Final N-Pyridylpyrazole Insecticide Analog step2->step3 Substituted Pyrazole Acid Chloride Ryanodine_Receptor_MOA cluster_insecticide Insecticide Action cluster_receptor Cellular Target cluster_effect Physiological Effect insecticide N-Pyridylpyrazole Insecticide receptor Ryanodine Receptor (RyR) in Muscle Cells insecticide->receptor Binds to and activates calcium Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum receptor->calcium contraction Continuous Muscle Contraction calcium->contraction paralysis Paralysis and Death contraction->paralysis

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-methylpicolinonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for pharmaceutical and materials science applications. The bromine atom at the 5-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient construction of complex molecular architectures. This compound is a valuable substrate for such transformations due to the presence of a reactive C-Br bond on the pyridine ring. The methyl and nitrile functionalities offer further opportunities for chemical modification. This document details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. These conditions can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285-95
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O100880-90
3(3-Fluorophenyl)boronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃1,4-Dioxane1101675-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901270-80

*Yields are estimated based on reactions with structurally similar bromopyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenyl-3-methylpicolinonitrile.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar BXOH X-B(OH)₂ Transmetal->BXOH RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines, which are prevalent in many biologically active compounds. For this compound, this allows for the introduction of primary and secondary amines at the 5-position.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

The following table summarizes representative conditions for the Buchwald-Hartwig amination of bromopyridines with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001680-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102470-80
3n-ButylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-BuOH901275-85
4PiperidinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001880-90

*Yields are estimated based on reactions with structurally similar bromopyridine derivatives.[1]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(morpholin-4-yl)-3-methylpicolinonitrile.

Diagram of the Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base start->setup solvent Add Degassed Solvent (e.g., Toluene) setup->solvent reaction Heat under Inert Atmosphere (e.g., 100 °C, 16h) solvent->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite® reaction->workup extraction Extraction: - Wash with H₂O & Brine - Dry over Na₂SO₄ workup->extraction purification Purification: - Concentrate - Column Chromatography extraction->purification product Final Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds. For this compound, this provides a direct route to 5-alkynyl-3-methylpicolinonitriles.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling

The following table summarizes conditions and yields for the Sonogashira coupling of structurally similar bromo-cyanopyridines.[2]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693
21-HeptynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1685
33,3-Dimethyl-1-butynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1690
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1688

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)

  • Copper(I) iodide (CuI) (0.3 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.15 mmol), and CuI (0.3 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solution of THF (4 mL) and Et₃N (2 mL).

  • Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-methyl-5-(phenylethynyl)picolinonitrile.[2]

Diagram of the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_X Ar-Pd(II)L₂(X) Pd0->PdII_X Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_X->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_X To Pd Cycle Alkyne H-C≡CR + Base Alkyne->Cu_Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organophosphine ligands can be air-sensitive and toxic.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All reactions should be performed under an inert atmosphere of argon or nitrogen.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a wide range of substituted picolinonitrile derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are robust methods for the formation of C-C and C-N bonds, respectively. The provided protocols, based on established procedures for structurally similar substrates, offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic rings. The substrate, 5-Bromo-3-methylpicolinonitrile, is an attractive starting material for the synthesis of a diverse range of substituted pyridine derivatives. The pyridine nitrogen and the strongly electron-withdrawing nitrile group at the 2-position activate the bromine atom at the 5-position towards nucleophilic attack. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles, including amines, alcohols, and thiols. The resulting 5-substituted-3-methylpicolinonitrile scaffolds are of significant interest in medicinal chemistry, as they are found in molecules targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs).

These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with representative amine, alcohol, and thiol nucleophiles. The protocols include conventional heating and microwave-assisted methods, offering flexibility for different laboratory setups.

General Reaction Mechanism

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the bromide leaving group.

Figure 1: General Mechanism of SNAr on this compound.

Experimental Protocols

Protocol 1: Amination of this compound

This protocol describes the reaction with a representative secondary amine, morpholine. The procedure can be adapted for other primary and secondary amines.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Conventional Heating):

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL), add morpholine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure (Microwave-Assisted):

  • In a microwave-safe vial, combine this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) in DMF (3 mL).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-45 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature and follow the workup and purification procedure described for the conventional heating method.

Protocol 2: Alkoxylation of this compound

This protocol details the reaction with a representative alcohol, ethanol, to form the corresponding ether. This method can be adapted for other primary and secondary alcohols.

Materials:

  • This compound

  • Ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (5 mL) and cool to 0 °C.

  • Carefully add sodium hydride (1.5 mmol, 1.5 equiv) to the cooled THF.

  • Slowly add ethanol (1.5 mmol, 1.5 equiv) to the suspension and stir at 0 °C for 30 minutes to form sodium ethoxide in situ.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Thiolation of this compound

This protocol describes the reaction with a representative thiol, thiophenol, to form the corresponding thioether. This procedure can be adapted for other alkyl and aryl thiols.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL), add thiophenol (1.1 mmol, 1.1 equiv) and potassium carbonate (1.5 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on 5-bromopyridine derivatives with various nucleophiles. These values are intended to serve as a guideline, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Representative Data for Amination of 5-Bromopyridines

NucleophileMethodTemperature (°C)TimeYield (%)Reference
PyrrolidineMicrowave17560 min85[1]
MorpholineConventional10017 h78[1]
AnilineConventional10017 h65[1]
BenzylamineMicrowave15030 min92[1]

Table 2: Representative Data for Alkoxylation of 5-Bromopyridines

Nucleophile (Alcohol)BaseSolventTemperature (°C)TimeYield (%)Reference
MethanolNaHTHF6512 h75[2]
EthanolNaOEtEthanol100 (Microwave)15 min90
IsopropanolNaHDMF8018 h68[2]
PhenolK₂CO₃DMF10024 h82[3]

Table 3: Representative Data for Thiolation of 5-Bromopyridines

Nucleophile (Thiol)BaseSolventTemperature (°C)TimeYield (%)Reference
ThiophenolK₂CO₃DMFRoom Temp4 h95[4]
EthanethiolNaHTHFRoom Temp2 h88[4]
2-AminoethanethiolNaOEtEthanol100 (Microwave)15 min91
Benzyl mercaptanK₂CO₃Acetonitrile806 h90[4]

Application in Drug Discovery

The substituted 3-methylpicolinonitrile derivatives synthesized via these protocols are valuable scaffolds in drug discovery. For instance, aminopyridine and related nitrogen-containing heterocyclic cores are prevalent in kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The general workflow for utilizing these compounds in a drug discovery program is outlined below.

DrugDiscovery_Workflow start This compound snar SNAr with Diverse Nucleophiles (Amines, Alcohols, Thiols) start->snar library Library of Substituted Picolinonitriles snar->library screening High-Throughput Screening (e.g., Kinase Inhibition Assay) library->screening hit_id Hit Identification screening->hit_id hit_id->library Inactive Compounds (Feedback for new library design) sar Structure-Activity Relationship (SAR) and Lead Optimization hit_id->sar Active Compounds preclinical Preclinical Development sar->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Figure 2: Drug discovery workflow for kinase inhibitors from a picolinonitrile scaffold.

References

Application Notes and Protocols for the Derivatization of the Cyano Group in 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the cyano group in 5-Bromo-3-methylpicolinonitrile. This versatile building block can be transformed into several key functional groups, including a carboxylic acid, a primary amine, and a tetrazole, which are of significant interest in medicinal chemistry and drug development. The following sections detail the reaction pathways, experimental procedures, and expected outcomes for these transformations.

Hydrolysis to 5-Bromo-3-methylpicolinic Acid

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation that provides a handle for further modifications, such as amide bond formation. This conversion can be effectively carried out under either acidic or basic conditions.[1][2]

Reaction Pathway: Hydrolysis

start This compound intermediate Amide Intermediate start->intermediate H2O, H+ or OH- product 5-Bromo-3-methylpicolinic Acid intermediate->product H2O, H+ or OH- Heat A 1. Dissolve nitrile in H2SO4 B 2. Heat mixture to reflux A->B C 3. Cool and pour onto ice B->C D 4. Neutralize with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and concentrate E->F start This compound intermediate Imine intermediate start->intermediate 1. LiAlH4, THF 2. H2O workup product (5-Bromo-3-methylpyridin-2-yl)methanamine intermediate->product A 1. Suspend LiAlH4 in THF B 2. Add nitrile solution at 0°C A->B C 3. Stir at room temperature B->C D 4. Quench reaction at 0°C C->D E 5. Filter and extract D->E F 6. Dry and concentrate E->F start This compound product 5-(5-Bromo-3-methylpyridin-2-yl)-1H-tetrazole start->product NaN3, NH4Cl DMF, 120°C A 1. Combine reagents in DMF B 2. Heat mixture A->B C 3. Cool and pour into water B->C D 4. Acidify with HCl C->D E 5. Filter the precipitate D->E F 6. Wash and dry product E->F

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-methylpicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 5-bromo-3-methylpicolinonitrile and its subsequent derivatization. This versatile building block is a key intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] The protocols detailed below are intended to serve as a guide for researchers in organic synthesis and process development.

Application Note

Introduction

This compound, with the CAS number 156072-86-5, is a pyridine-based organic compound.[3][4] Its structure, featuring a reactive bromine atom and a cyano group, makes it an important precursor for the synthesis of a wide range of more complex molecules. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 5-position of the pyridine ring.

Synthetic Strategies for this compound

The large-scale synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired purity, and scalability.

One common method involves the cyanation of a dibrominated precursor. This approach offers good regioselectivity and is suitable for industrial production.

Synthesis of this compound Derivatives

The bromine atom on the picolinonitrile ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the synthesis of a vast library of derivatives for screening in drug discovery and materials science.

  • Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and copper complexes.[1] This is valuable for synthesizing arylalkynes.[1]

  • Heck Coupling: The Heck reaction can be employed to introduce alkenyl groups at the 5-position by coupling with an alkene in the presence of a palladium catalyst.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted derivatives.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is based on the cyanation of 2,5-dibromo-3-methylpyridine.

Reaction Scheme:

2,5-dibromo-3-methylpyridine 2,5-dibromo-3-methylpyridine This compound This compound 2,5-dibromo-3-methylpyridine->this compound CuCN, DMF 120 °C, 12 h

Synthetic Pathway for this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
2,5-dibromo-3-methylpyridine3430-18-0250.91 g/mol 2.5 kg9.96 mol
Cuprous cyanide (CuCN)544-92-389.56 g/mol 892 g9.96 mol
Dimethylformamide (DMF)68-12-273.09 g/mol 10 L-
Ethyl acetate141-78-688.11 g/mol As needed-
Saturated aq. NaCl--As needed-
Anhydrous sodium sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • To a suitable reaction vessel, add 2,5-dibromo-3-methylpyridine (2.5 kg, 9.96 mmol) and dimethylformamide (10 L).

  • Add cuprous cyanide (892 g, 9.96 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound as a white solid.[3]

Expected Yield: 57.6% (based on a lab-scale synthesis).[3]

Purity: Typically >98%.[4]

Protocol 2: Synthesis of 5-Aryl-3-methylpicolinonitrile Derivatives via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Reaction Scheme:

cluster_reactants Reactants This compound This compound 5-Aryl-3-methylpicolinonitrile 5-Aryl-3-methylpicolinonitrile This compound->5-Aryl-3-methylpicolinonitrile Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl-3-methylpicolinonitrile Pd catalyst, Base Solvent, Heat

General Suzuki Coupling Reaction.

Materials:

Reagent/SolventRole
This compoundStarting material
Arylboronic acidCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)Activator
Solvent (e.g., Toluene, Dioxane, DMF)Reaction medium

Procedure:

  • In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 5-aryl-3-methylpicolinonitrile derivative.

Protocol 3: Synthesis of 5-Alkynyl-3-methylpicolinonitrile Derivatives via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

cluster_reactants Reactants This compound This compound 5-Alkynyl-3-methylpicolinonitrile 5-Alkynyl-3-methylpicolinonitrile This compound->5-Alkynyl-3-methylpicolinonitrile Terminal Alkyne Terminal Alkyne Terminal Alkyne->5-Alkynyl-3-methylpicolinonitrile Pd catalyst, Cu(I) co-catalyst Base, Solvent

General Sonogashira Coupling Reaction.

Materials:

Reagent/SolventRole
This compoundStarting material
Terminal alkyneCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄)Catalyst
Copper(I) co-catalyst (e.g., CuI)Co-catalyst
Base (e.g., Et₃N, piperidine)Base and solvent
Solvent (e.g., THF, DMF)Co-solvent (optional)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add the palladium catalyst (0.01-0.05 eq) and the copper(I) co-catalyst (0.02-0.10 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst and salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the 5-alkynyl-3-methylpicolinonitrile derivative.

Data Summary

Table 1: Synthesis of this compound

Starting MaterialReagentsConditionsYieldPurityReference
2,5-dibromo-3-methylpyridineCuCN, DMF120 °C, 12 h57.6%>98%[3][4]

Table 2: Characterization Data for this compound

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃)δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H)[3]
Molecular Weight197.03 g/mol [4]
AppearanceWhite solid[2]

Experimental Workflow Visualization

cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Start Start Reactants 2,5-dibromo-3-methylpyridine CuCN, DMF Start->Reactants Reaction Heat to 120 °C Stir for 12 h Reactants->Reaction Workup Partition (EtOAc/Water) Wash, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Suzuki Suzuki Coupling (Arylboronic Acid) Product->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Product->Sonogashira Heck Heck Coupling (Alkene) Product->Heck

Workflow for Synthesis and Derivatization.

References

Application Notes and Protocols for the Stille Coupling of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[2][3] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and materials for drug development.

5-Bromo-3-methylpicolinonitrile is a key heterocyclic building block in medicinal chemistry. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom makes the C-Br bond at the 5-position susceptible to oxidative addition to a palladium(0) catalyst, facilitating cross-coupling reactions. The Stille coupling of this substrate allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at this position, providing a pathway to a diverse range of substituted picolinonitrile derivatives. These products are often key intermediates in the synthesis of biologically active compounds. It is important to note that while organotin reagents are versatile, they are also toxic and require careful handling and appropriate disposal methods.[1]

Catalytic Cycle of the Stille Coupling

The mechanism of the Stille coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound, forming a Pd(II) complex.[1]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step in the cycle.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then participate in another catalytic cycle.[1]

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate byproduct X-SnR₃ transmetalation->byproduct Exits Cycle reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0  Regenerated  Catalyst product R¹-R² (Coupled Product) reductive_elimination->product Exits Cycle reactant1 R¹-X (this compound) reactant1->oxidative_addition Enters Cycle reactant2 R²-SnR₃ (Organostannane) reactant2->transmetalation Enters Cycle

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent. The conditions provided are representative and may require optimization for specific substrates.

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(aryl)stannane, vinyltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Additive (optional, e.g., CuI, LiCl)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If a ligand is used, it is added at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5-10 mL) via syringe. Add the organostannane reagent (1.1-1.2 mmol, 1.1-1.2 equiv) via syringe. If an additive like CuI is used, it can be added with the solid reagents in step 1.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for 30-60 minutes, which will cause the formation of a precipitate. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.

General Experimental Workflow

The following diagram outlines the key steps in a typical Stille coupling experiment.

Stille_Workflow setup Reaction Setup degas Degassing & Inert Atmosphere setup->degas Combine solids in flask reagents Addition of Reagents degas->reagents Create oxygen-free environment reaction Reaction (Heating & Stirring) reagents->reaction Add solvent and organostannane monitoring Monitoring (TLC/GC-MS) reaction->monitoring workup Work-up & Tin Removal monitoring->workup Reaction complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Stille coupling reaction.

Data Presentation: Representative Stille Couplings of Bromopyridines

The following table summarizes representative reaction conditions for the Stille coupling of various bromopyridine derivatives with organostannanes, which can serve as a starting point for optimizing the reaction with this compound.

EntryBromopyridine SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)-Toluene11012-24~80-90
23-BromopyridineVinyltributylstannanePdCl₂(PPh₃)₂ (2)-THF651695
32-BromopyridineTributyl(phenyl)stannanePd₂(dba)₃ (1.5)P(t-Bu)₃ (3.5)Dioxane1001298
45-Bromo-2-methoxypyridineTributyl(furan-2-yl)stannanePd(PPh₃)₄ (5)-DMF100289

Note: The yields are based on published examples for the specified substrates and may vary for this compound.

Concluding Remarks

The Stille coupling reaction is an effective method for the functionalization of this compound. The reaction's tolerance for various functional groups and the availability of a wide range of organostannane reagents make it a powerful tool in the synthesis of novel compounds for drug discovery and development. The provided protocol and representative data offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. Careful optimization of reaction parameters, including catalyst, ligand, solvent, and temperature, may be necessary to achieve optimal results for specific substrate combinations. Due to the toxicity of organotin compounds, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-3-methylpicolinonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two most prevalent methods: the Sandmeyer reaction starting from 3-amino-5-methylpyridine and the cyanation of 2,5-dibromo-3-methylpyridine.

Issue 1: Low or No Yield in Sandmeyer Reaction

Potential Cause Recommended Solution
Incomplete diazotization Ensure the reaction temperature is strictly maintained between 0-5°C. Use a calibrated thermometer. Prepare the sodium nitrite solution fresh and add it slowly to the acidic solution of the amine.
Decomposition of diazonium salt Avoid allowing the temperature to rise above 10°C. Use the diazonium salt immediately in the next step; do not attempt to isolate it. Ensure the copper(I) bromide solution is also pre-cooled before the addition of the diazonium salt.
Side reaction with solvent If using an aqueous medium, minimize the amount of water and keep the temperature low to reduce the formation of phenolic byproducts.
Inefficient Sandmeyer reaction Ensure the copper(I) bromide is of high quality and freshly prepared or properly stored to prevent oxidation to Cu(II). The use of a co-solvent like acetonitrile may improve solubility and yield.[1]

Issue 2: Formation of Impurities in the Sandmeyer Reaction

Observed Impurity Potential Cause Removal Strategy
Phenolic byproducts The reaction temperature during diazotization or the Sandmeyer step was too high, leading to the reaction of the diazonium salt with water.Column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the more polar phenol.
Protodeamination product (3-methylpicolinonitrile) Presence of reducing agents or allowing the reaction to proceed for too long at a higher temperature.Careful fractional distillation under reduced pressure or column chromatography.
Starting material (3-amino-5-bromopicoline) Incomplete diazotization.The basic starting material can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl).

Issue 3: Low Yield in Cyanation of 2,5-dibromo-3-methylpyridine

Potential Cause Recommended Solution
Low reactivity of the starting material This reaction typically requires high temperatures (e.g., 120°C).[2] Ensure the reaction is heated sufficiently and for an adequate duration (e.g., 12 hours).[2]
Poor quality of copper(I) cyanide Use high-purity, dry copper(I) cyanide. Impurities or moisture can significantly impact the reaction's efficiency.
Solvent issues A high-boiling polar aprotic solvent like DMF or DMSO is typically required.[2] Ensure the solvent is anhydrous.
Product degradation Prolonged exposure to high temperatures can lead to decomposition. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Issue 4: Product is an Oil or Fails to Crystallize

Potential Cause Recommended Solution
Presence of solvent residue Ensure all solvent is removed under reduced pressure. Heating gently on a water bath can aid in the removal of high-boiling solvents like DMF.
Presence of impurities Purify the product using column chromatography on silica gel. Even small amounts of impurities can inhibit crystallization.
Product is inherently low melting Cool the purified product in an ice bath or refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound in terms of yield and purity?

A1: The multi-step synthesis involving a Sandmeyer reaction is generally preferred for achieving high regioselectivity and purity.[3] While direct bromination is simpler, it often results in a mixture of isomers that are difficult to separate. The cyanation of 2,5-dibromo-3-methylpyridine is a viable alternative if the starting material is readily available.

Q2: My Sandmeyer reaction is turning black and viscous. What is happening?

A2: This often indicates the decomposition of the diazonium salt and the formation of polymeric byproducts, which can happen if the temperature is not strictly controlled and kept below 5°C. It can also be a result of the reaction with copper salts. While a color change is expected, excessive darkening and thickening suggest a failed reaction.

Q3: Can I use copper(II) bromide for the Sandmeyer reaction instead of copper(I) bromide?

A3: While some Sandmeyer-type reactions can utilize Cu(II) salts, the classical Sandmeyer reaction for bromination specifies the use of copper(I) bromide (CuBr) as the catalyst.[3] Using CuBr generally leads to higher yields of the desired aryl bromide.

Q4: During the workup of the cyanation reaction, I have difficulty separating the organic and aqueous layers. What should I do?

A4: This is a common issue when using DMF as a solvent, as it is miscible with both water and many organic solvents. To improve separation, add a saturated brine solution to the aqueous layer. This increases the ionic strength of the aqueous phase and forces the organic compounds into the ethyl acetate layer.

Q5: I suspect my nitrile group is hydrolyzing to an amide. How can I prevent this?

A5: Hydrolysis of the nitrile group can occur under strongly acidic or basic conditions, especially with heating.[4][5][6][7][8] During workup, use dilute acids or bases and avoid prolonged exposure. If possible, perform extractions and washes at room temperature or below. A mild method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide, so avoid such conditions if the nitrile is desired.[5]

Q6: What is a suitable solvent system for the purification of this compound by column chromatography?

A6: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, will likely provide good separation. The exact ratio will depend on the impurities present and should be determined by TLC analysis.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction from 3-Amino-5-methylpyridine

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.

Step 1: Diazotization of 3-Amino-5-methylpyridine

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methylpyridine in a suitable acidic solution (e.g., a mixture of HBr and water) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in HBr and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas should be observed. Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60°C) until the gas evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-5-methylpyridine.

  • Further steps would be required to introduce the nitrile group at the 2-position, for example, through a palladium-catalyzed cyanation reaction.

Protocol 2: Synthesis via Cyanation of 2,5-dibromo-3-methylpyridine

This protocol is based on a literature procedure.[2]

  • To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (1.0 eq).

  • Heat the reaction mixture to 120°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and water.

  • Separate the organic layer, wash it with saturated aqueous sodium chloride solution, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Direct Bromination 3-methylpicolinonitrileBrominating agent (e.g., NBS, Br₂)Low to moderateOne-step reaction.Poor regioselectivity, formation of hard-to-separate isomers.[3]
Cyanation 2,5-dibromo-3-methylpyridineCuCN~58%[2]Good regioselectivity.Requires a multi-step synthesis of the starting material, harsh reaction conditions (high temperature).[2]
Sandmeyer Reaction 3-amino-5-methylpyridineNaNO₂, CuBrGood to highExcellent regioselectivity, high purity of the intermediate.[3]Multi-step synthesis, requires careful temperature control, unstable diazonium intermediate.[3]

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_cyanation_step Step 3: Cyanation start 3-Amino-5-methylpyridine in acid add_nitrite Add NaNO2 solution (0-5°C) start->add_nitrite Slow addition diazonium Diazonium Salt Formation add_nitrite->diazonium reaction Reaction & N2 Evolution diazonium->reaction Add to CuBr cu_br CuBr Solution cu_br->reaction product_intermediate Crude 3-Bromo-5-methylpyridine reaction->product_intermediate add_cyanide Add Cyanide Source (e.g., with Pd catalyst) product_intermediate->add_cyanide final_product This compound add_cyanide->final_product

Caption: Workflow for the Sandmeyer synthesis route.

troubleshooting_tree start Low Yield Issue reaction_type Which Reaction? start->reaction_type sandmeyer_check Sandmeyer: Check Temperature Control (0-5°C?) reaction_type->sandmeyer_check Sandmeyer cyanation_check Cyanation: Check Temperature (≥120°C?) reaction_type->cyanation_check Cyanation temp_ok Temp OK: Check Reagent Quality (NaNO2, CuBr) sandmeyer_check->temp_ok Yes temp_not_ok Temp High: Diazonium Decomposition. Solution: Maintain 0-5°C sandmeyer_check->temp_not_ok No cyanation_temp_ok Temp OK: Check Reagent Quality (CuCN, anhydrous solvent) cyanation_check->cyanation_temp_ok Yes cyanation_temp_not_ok Temp Low: Incomplete Reaction. Solution: Increase heat to 120°C cyanation_check->cyanation_temp_not_ok No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Regioselectivity in the Bromination of 3-Methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 3-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot regioselectivity issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges in this critical synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary potential products when brominating 3-methylpicolinonitrile, and why is regioselectivity an issue?

When brominating 3-methylpicolinonitrile, two main constitutional isomers can be formed, arising from two different reaction mechanisms:

  • Side-Chain Bromination (Radical Substitution): This reaction occurs on the methyl group, leading to the formation of 3-(bromomethyl)picolinonitrile . This pathway proceeds via a free-radical mechanism, typically initiated by light or a radical initiator.[1][2][3]

  • Ring Bromination (Electrophilic Aromatic Substitution - EAS): This reaction occurs on the pyridine ring itself. The electron-withdrawing nature of both the ring nitrogen and the 2-cyano group deactivates the ring, making this reaction challenging.[4][5] If it occurs, substitution is directed away from these deactivating positions, likely at C5.

Regioselectivity is a significant challenge because the conditions for these two pathways can sometimes overlap, or impurities can inadvertently favor one pathway over the other, leading to a mixture of products or the formation of the undesired isomer.

Q2: I am trying to synthesize 3-(bromomethyl)picolinonitrile (side-chain bromination) but am getting the ring-brominated product instead. What is causing this?

This issue typically arises when conditions inadvertently favor an electrophilic pathway over the intended radical pathway. Common causes include:

  • Polar Solvents: Using polar solvents like acetonitrile or acetic acid can promote ionic, electrophilic mechanisms.[1][6] For radical bromination, non-polar solvents such as carbon tetrachloride (CCl₄) or benzene are preferred.[1][7]

  • Acidic Impurities: Traces of acid (e.g., HBr, a byproduct of the reaction) can catalyze electrophilic aromatic substitution.[8]

  • Lack of a Radical Initiator: Radical reactions require an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light, to proceed efficiently.[3][9] Without one, the reaction may be sluggish or follow an alternative pathway.

Q3: How can I improve the selectivity for side-chain bromination?

To favor the formation of 3-(bromomethyl)picolinonitrile, you must ensure the reaction proceeds exclusively through a free-radical mechanism (Wohl-Ziegler reaction).[3]

  • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective allylic and benzylic bromination as it provides a low, constant concentration of Br₂.[9]

  • Choose a Non-Polar Solvent: Use anhydrous carbon tetrachloride (CCl₄) or cyclohexane.

  • Use a Radical Initiator: Add a catalytic amount of AIBN or benzoyl peroxide. Alternatively, irradiate the reaction mixture with a sunlamp.

  • Maintain Anhydrous Conditions: Water can interfere with the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Scavenge HBr: In some cases, the byproduct HBr can cause issues. While less common in non-polar solvents, its removal can prevent side reactions.

Q4: My goal is to achieve ring bromination. What conditions should I employ?

Electrophilic aromatic substitution on the pyridine ring is inherently difficult due to its electron-deficient nature. The 2-cyano group further deactivates the ring.[5] However, to favor this pathway, you should use conditions that promote the formation of an electrophilic bromine species.

  • Brominating Agent: Use molecular bromine (Br₂) or NBS.

  • Solvent: A polar solvent such as acetic acid or chloroform is often used.[5]

  • Catalyst: A Lewis acid catalyst like iron(III) bromide (FeBr₃) may be required to polarize the Br-Br bond and increase its electrophilicity.[5]

  • Temperature: Elevated temperatures may be necessary to overcome the high activation energy of the reaction.

Q5: The bromination of my 3-methylpyridine substrate is unsuccessful, with no reaction at the methyl group. Why might this be?

Some studies have reported that the methyl group of 3-methylpyridine can be resistant to radical bromination, with ring substitution occurring instead, even under apparent radical conditions.[1] This suggests a delicate electronic balance. The lone pair on the nitrogen may interact with and destabilize the radical process at the adjacent C3 position.[7] If you observe no reaction, consider increasing the temperature, changing the initiator, or using a different solvent system. However, be aware that forcing the conditions may lead to a loss of selectivity.

Comparative Summary of Reaction Conditions

FeatureSide-Chain Bromination (Radical) Ring Bromination (Electrophilic)
Target Product 3-(bromomethyl)picolinonitrile3-Bromo-5-methylpicolinonitrile (putative)
Reagent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂) or NBS
Solvent Non-polar (e.g., CCl₄, cyclohexane)Polar (e.g., Acetic Acid, Chloroform)
Catalyst/Initiator Radical Initiator (AIBN, BPO) or UV lightLewis Acid (e.g., FeBr₃) or Brønsted Acid
Temperature Reflux temperature of the solventOften requires elevated temperatures
Mechanism Free-Radical Chain (Initiation, Propagation, Termination)Electrophilic Aromatic Substitution

Key Experimental Protocols

Protocol 1: Selective Side-Chain Bromination of 3-Methylpicolinonitrile

Objective: To synthesize 3-(bromomethyl)picolinonitrile via a Wohl-Ziegler radical substitution reaction.

Materials:

  • 3-methylpicolinonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-methylpicolinonitrile (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous CCl₄.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS. Note: For reactions sensitive to thermal initiation, irradiation with a 250W sunlamp can be used instead of AIBN.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any remaining bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-(bromomethyl)picolinonitrile.[10][11]

Protocol 2: Electrophilic Ring Bromination of 3-Methylpicolinonitrile

Objective: To synthesize a ring-brominated derivative of 3-methylpicolinonitrile via electrophilic aromatic substitution.

Materials:

  • 3-methylpicolinonitrile

  • Molecular Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃), anhydrous

  • Chloroform (CHCl₃) or Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask protected by a drying tube, dissolve 3-methylpicolinonitrile (1.0 equiv) in the chosen solvent (e.g., Chloroform).

  • Catalyst Addition: Add anhydrous FeBr₃ (0.1 equiv) to the mixture.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (1.1 equiv) in the same solvent dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-60°C), monitoring the progress by TLC or LC-MS.

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it into an ice-cold, saturated solution of NaHCO₃ to neutralize acids and quench excess bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired ring-brominated isomer.

Visual Guides

G start 3-Methylpicolinonitrile radical_path Radical Pathway (Wohl-Ziegler) start->radical_path NBS, AIBN Non-polar Solvent eas_path Electrophilic Pathway (EAS) start->eas_path Br₂, FeBr₃ Polar Solvent product_side 3-(Bromomethyl)picolinonitrile (Side-Chain Product) radical_path->product_side product_ring Ring-Brominated Product (e.g., at C5) eas_path->product_ring G start Start: Analyze Reaction Outcome q1 Desired Product? start->q1 side_chain_desired Side-Chain (3-Bromomethyl...) q1->side_chain_desired Side-Chain ring_desired Ring Bromination q1->ring_desired Ring q2_side Observed Outcome? side_chain_desired->q2_side outcome_ok_side Success! (Desired Product) q2_side->outcome_ok_side Correct Product outcome_ring Ring Bromination Observed q2_side->outcome_ring Wrong Isomer outcome_mix Mixture of Products Observed q2_side->outcome_mix Mixture sol_ring Troubleshoot: 1. Switch to non-polar solvent (CCl₄). 2. Ensure radical initiator (AIBN) is active. 3. Check for acidic impurities. outcome_ring->sol_ring sol_mix Troubleshoot: 1. Purify reagents (recrystallize NBS). 2. Ensure strictly anhydrous conditions. 3. Lower reaction temperature. outcome_mix->sol_mix q2_ring Observed Outcome? ring_desired->q2_ring outcome_ok_ring Success! (Desired Product) q2_ring->outcome_ok_ring Correct Product outcome_side Side-Chain Bromination Observed q2_ring->outcome_side Wrong Isomer outcome_no_rxn No Reaction q2_ring->outcome_no_rxn No Reaction sol_side Troubleshoot: 1. Switch to polar/acidic solvent. 2. Add Lewis acid catalyst (FeBr₃). 3. Remove any radical initiators/light. outcome_side->sol_side sol_no_rxn Troubleshoot: 1. Increase reaction temperature. 2. Increase catalyst loading. 3. Use a stronger brominating agent. outcome_no_rxn->sol_no_rxn

References

Technical Support Center: 5-Bromo-3-methylpicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-methylpicolinonitrile. The following sections address common by-products and issues encountered during key synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Q1: I am observing a significant amount of a dimeric by-product derived from my boronic acid in my Suzuki-Miyaura coupling reaction with this compound. What is this by-product and how can I minimize its formation?

A1: This is a common by-product known as a homocoupling product, resulting from the dimerization of the boronic acid reagent.[1][2][3][4] This side reaction is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[1][4]

Troubleshooting & Prevention:

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

  • High-Quality Reagents: Use high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) to minimize decomposition and side reactions.[5]

  • Control of Palladium Species: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that may promote homocoupling.[1]

  • Reaction Conditions: Careful selection of the base and solvent, along with optimizing the reaction temperature, can also suppress homocoupling.[3]

Q2: My reaction is producing a significant amount of 3-methylpicolinonitrile, where the bromine atom has been replaced by a hydrogen. What is causing this, and how can I prevent it?

A2: This by-product results from a side reaction called hydrodehalogenation.[6] In this process, a palladium hydride species is generated, which can then react with the starting material to replace the bromine atom with hydrogen.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can be a source of protons for the formation of palladium hydrides.

  • Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium hydride species. Amine bases or alcoholic solvents can sometimes act as hydride sources.[6] Consider using non-protic solvents and inorganic bases.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of this side reaction.

By-product NameCommon CausePrevention Strategy
Boronic Acid HomocouplingPresence of O2 or Pd(II)Thorough degassing, use of high-purity boronic acids/esters, addition of a mild reducing agent.[1][2][3][4][5]
HydrodehalogenationFormation of Pd-H speciesUse of anhydrous conditions, careful selection of base and solvent, optimization of temperature.[6]
ProtodeboronationHydrolysis of the C-B bondUse of anhydrous conditions, using boronate esters.
Sonogashira Coupling

Q3: In my Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of a symmetrical di-alkyne by-product. What is this and how can I avoid it?

A3: This is a homocoupling product of the terminal alkyne, often referred to as Glaser coupling.[7][8] This oxidative dimerization is a common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[7][8]

Troubleshooting & Prevention:

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[7]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that effectively eliminate Glaser homocoupling.[7]

  • Slow Addition of Alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, disfavoring the dimerization reaction.

  • Use of a Protecting Group: The terminal alkyne can be protected with a bulky group (e.g., triisopropylsilyl - TIPS) to prevent homocoupling. The protecting group can be removed in a subsequent step.[7]

By-product NameCommon CausePrevention Strategy
Alkyne Homocoupling (Glaser)O2 and Cu(I) catalystRigorous exclusion of oxygen, use of copper-free protocols, slow addition of alkyne, protection of the alkyne.[7][8]
Buchwald-Hartwig Amination

Q4: During the Buchwald-Hartwig amination of this compound, I am observing the formation of 3-methylpicolinonitrile. How can I suppress this side reaction?

A4: As with Suzuki coupling, this is a result of hydrodehalogenation of the starting material.[9] The formation of palladium hydride species can lead to the reductive cleavage of the carbon-bromine bond.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Strictly anhydrous conditions are crucial to minimize the formation of palladium hydrides.

  • Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, their purity and handling are important.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the C-N bond over competing side reactions.[10]

By-product NameCommon CausePrevention Strategy
HydrodehalogenationFormation of Pd-H speciesUse of anhydrous conditions, careful selection of base, use of appropriate bulky phosphine ligands.[9][10]
General Issues

Q5: I am concerned about the stability of the nitrile group in this compound under my reaction conditions, which involve aqueous base or acid. Can the nitrile group hydrolyze?

A5: Yes, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially with heating.[11][12][13][14][15]

Troubleshooting & Prevention:

  • Reaction Conditions: If hydrolysis is a concern, it is best to avoid prolonged heating in the presence of strong aqueous acids or bases.

  • Non-Aqueous Conditions: Whenever possible, opt for non-aqueous reaction conditions.

  • Milder Bases: In reactions requiring a base, consider using milder, non-nucleophilic bases.

By-product NameCommon CausePrevention Strategy
5-Bromo-3-methylpicolinamideHydrolysis of the nitrileAvoid prolonged heating with aqueous acid/base, use non-aqueous conditions.[11][12][13][14][15]
5-Bromo-3-methylpicolinic acidFurther hydrolysisAvoid prolonged heating with aqueous acid/base, use non-aqueous conditions.[11][12][13][14][15]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16][17]

Visualizations

Logical Relationship of Common By-products in Cross-Coupling Reactions

Byproduct_Formation Common By-products in Cross-Coupling Reactions cluster_coupling_partner Coupling Partner Side Reactions A Starting Material This compound B Desired Cross-Coupled Product A->B Desired Reaction C Hydrodehalogenation (3-methylpicolinonitrile) A->C Side Reaction D Nitrile Hydrolysis (Amide/Carboxylic Acid) A->D Side Reaction (if H2O present) E Homocoupling of Coupling Partner Boronic_Acid Boronic Acid (Suzuki) Boronic_Acid->E Alkyne Terminal Alkyne (Sonogashira) Alkyne->E

Caption: Logical flow of potential reaction outcomes.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow General Cross-Coupling Workflow A 1. Reagent Preparation (Weighing solids) B 2. Reaction Setup (Under inert atmosphere) A->B C 3. Solvent/Catalyst Addition (Degassed solvents) B->C D 4. Reaction (Heating and stirring) C->D E 5. Work-up (Quenching, extraction) D->E F 6. Purification (Column chromatography) E->F G 7. Analysis (NMR, LC-MS) F->G

Caption: Standard experimental sequence for cross-coupling.

References

Technical Support Center: Purification of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 5-Bromo-3-methylpicolinonitrile (CAS 156072-86-5). The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a mixture of impurities, while recrystallization is used to achieve high purity, typically ≥ 98.0%.

Q2: What is a suitable solvent system for column chromatography?

A2: A common mobile phase for purifying brominated pyridine derivatives like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of hexane and ethyl acetate is a good starting point. For similar compounds, gradients ranging from 95:5 to 80:20 hexane:ethyl acetate have been effective.[1] For 5-bromo-3-fluoro-pyridine-2-carbonitrile, a gradient of 0-50% ethyl acetate in hexane has been used.[2]

Q3: What are potential solvents for recrystallization?

A3: For related brominated picolinonitriles, ethanol or ethyl acetate are suggested as suitable solvents for recrystallization to achieve high purity. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: What are the likely impurities in a synthesis of this compound?

A4: When synthesizing this compound via the Rosenmund-von Braun reaction from 2,5-dibromo-3-methylpyridine and copper(I) cyanide, potential impurities include:

  • Unreacted 2,5-dibromo-3-methylpyridine.

  • Residual copper salts.

  • Byproducts from side reactions. The use of high-boiling point solvents like DMF can also be a source of contamination if not properly removed.[3]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause: The solvent system (mobile phase) may not be optimal.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify a composition that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[1]

  • Possible Cause: The column may be overloaded with the crude sample.

    • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-40 g of silica gel per 1 g of crude material.[1]

  • Possible Cause: The compound may be degrading on the silica gel.

    • Solution: If you suspect degradation, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[1] Alternatively, using a different stationary phase such as alumina might be beneficial.[1]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not suitable for your compound.

    • Solution: Experiment with different solvents or solvent mixtures. For a compound like this compound, consider solvents such as ethanol, ethyl acetate, or mixtures of these with a less polar co-solvent.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or supersaturation has not been achieved.

    • Solution: Try to reduce the volume of the solvent by evaporation to concentrate the solution. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Seeding the solution with a tiny crystal of the pure compound, if available, can also initiate crystallization.

Issue 3: The product oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the cooling process is too rapid.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature and then place it in an ice bath.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test various ratios of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to settle while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/Range
Column Chromatography
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Eluent Composition95:5 (Hexane:Ethyl Acetate)
Final Eluent Composition80:20 (Hexane:Ethyl Acetate) or higher polarity as needed
Target Rf Value0.2 - 0.4
Silica to Crude Product Ratio20-40 g : 1 g

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude 5-Bromo-3- methylpicolinonitrile column_chromatography Column Chromatography synthesis->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization High Purity Polish purity_check Purity Analysis (TLC, NMR) column_chromatography->purity_check If high purity achieved recrystallization->purity_check pure_product Pure 5-Bromo-3- methylpicolinonitrile purity_check->pure_product Purity Confirmed troubleshooting_logic Troubleshooting Logic for Poor Column Separation start Poor Separation in Column Chromatography check_rf Is Rf of product ~0.2-0.4 on TLC? start->check_rf adjust_solvent Optimize Solvent System (Adjust Polarity) check_rf->adjust_solvent No check_loading Is the column overloaded? check_rf->check_loading Yes adjust_solvent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_stability Is the compound stable on silica? check_loading->check_stability No reduce_load->start modify_stationary_phase Deactivate Silica (e.g., with TEA) or use Alumina check_stability->modify_stationary_phase No success Improved Separation check_stability->success Yes modify_stationary_phase->start

References

Technical Support Center: Troubleshooting Suzuki Coupling of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the Suzuki-Miyaura coupling of 5-Bromo-3-methylpicolinonitrile. The following frequently asked questions (FAQs) and guides address common issues encountered during this specific reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion of my this compound. What are the primary factors to investigate?

A1: Low conversion in the Suzuki coupling of this compound, an electron-deficient heteroaromatic halide, can stem from several critical factors. The primary areas to troubleshoot are:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Consider using a palladium(II) precatalyst that is efficiently reduced to the active Pd(0) species in situ. More importantly, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can shield the palladium center, preventing catalyst inhibition by the pyridine nitrogen.[1]

  • Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[2] The strength and solubility of the base are key. For challenging couplings involving pyridyl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[3]

  • Solvent System: The solvent must be appropriate for dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4] Ensure your solvent is thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions.[5]

  • Reaction Temperature: While the electron-withdrawing nitrile group should facilitate oxidative addition, the overall reaction may still require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

Q2: I am seeing significant formation of side products, particularly homocoupling of my boronic acid and protodebromination of the starting material. How can I minimize these?

A2: The formation of homocoupled and protodebrominated byproducts are common challenges in Suzuki couplings. Here’s how to address them:

  • Minimizing Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[1]

    • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5]

    • Use of Pd(0) or Efficient Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.

  • Preventing Protodebromination: The replacement of the bromine atom with a hydrogen is known as protodebromination. This can be exacerbated by the presence of water or other proton sources.

    • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, if protodebromination is a significant issue, switching to anhydrous conditions can be beneficial.

    • Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters are generally more stable and less prone to protodeboronation.[1][4]

    • Milder Base: In some cases, a very strong base can promote this side reaction. If you are using a strong base, screening a milder one like KF might be helpful, though it could impact the overall reaction rate.[6]

Q3: My desired product is formed, but it is difficult to purify from byproducts. What strategies can I employ?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Stoichiometry Control: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the reaction to completion and minimize the amount of unreacted this compound, which can be difficult to separate from the product.[7]

  • Chromatography Optimization: Careful optimization of the solvent system for column chromatography is crucial. Consider using a gradient elution and trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Optimization of Reaction Parameters

For the Suzuki coupling of this compound, a systematic screening of reaction parameters is often necessary. The following table summarizes key parameters and recommended starting points for optimization.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle precatalysts (e.g., XPhos Pd G3/G4)Pd(II) sources require in-situ reduction. Precatalysts can offer higher activity and stability.[8]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃Essential to counteract catalyst inhibition by the pyridine nitrogen and facilitate oxidative addition.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFStronger, soluble bases are often required. K₃PO₄ is a good starting point for challenging couplings.[3]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, DMF, Toluene/H₂OAprotic polar solvents are generally effective. The water content should be carefully controlled.[4]
Boron Source Arylboronic acid or Arylboronic acid pinacol esterPinacol esters offer greater stability and can reduce protodeboronation.[1][4]
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling side reactions.[5]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst (and ligand, if separate), and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guide and Workflow

The following diagrams illustrate the Suzuki catalytic cycle and a logical workflow for troubleshooting low conversion.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low Conversion of This compound catalyst_inhibition Catalyst Inhibition by Pyridine Nitrogen? start->catalyst_inhibition inactive_catalyst Inactive Catalyst? start->inactive_catalyst base_issue Ineffective Base? start->base_issue temp_issue Temperature Too Low? start->temp_issue homocoupling Homocoupling Observed? start->homocoupling protodebromination Protodebromination Observed? start->protodebromination solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_inhibition->solution_ligand Yes solution_precatalyst Use Fresh/Active Precatalyst & Degas inactive_catalyst->solution_precatalyst Yes solution_base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base_issue->solution_base Yes solution_temp Increase Reaction Temperature (80-110 °C) temp_issue->solution_temp Yes solution_homocoupling Thoroughly Degas Reaction Mixture homocoupling->solution_homocoupling Yes solution_protodebromination Use Boronic Ester or Anhydrous Conditions protodebromination->solution_protodebromination Yes

References

preventing homocoupling in Sonogashira reactions with 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to effectively prevent homocoupling in Sonogashira reactions involving 5-Bromo-3-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What are the primary causes of alkyne homocoupling in reactions with this compound?

A2: The primary causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1] The copper catalyst, while accelerating the desired cross-coupling, also efficiently catalyzes the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[1]

Q3: How does the electronic nature of this compound affect the Sonogashira reaction and the propensity for homocoupling?

A3: this compound is an electron-deficient aryl bromide due to the presence of the nitrile group. While this can sometimes lead to a slower oxidative addition step compared to electron-rich aryl halides, it can also make the substrate more susceptible to side reactions if the desired coupling is not efficient. A slow Sonogashira reaction can provide a larger window of opportunity for the alkyne to undergo homocoupling.

Q4: Is a copper-free Sonogashira reaction a viable option for this compound?

A4: Yes, copper-free Sonogashira reactions are a highly effective strategy to prevent alkyne homocoupling.[1] These protocols eliminate the primary catalyst for the Glaser coupling side reaction. However, they may require careful optimization of other reaction parameters such as the choice of palladium catalyst, ligand, base, and solvent to achieve a good yield of the desired product.[2]

Q5: What are the key safety precautions to take when running Sonogashira reactions?

A5: Sonogashira reactions often involve flammable solvents, potentially toxic reagents, and require the use of an inert atmosphere. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the techniques for handling air-sensitive reagents and setting up reactions under an inert atmosphere (e.g., using a Schlenk line or a glovebox).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Significant formation of alkyne homocoupling byproduct 1. Presence of oxygen in the reaction mixture.[1] 2. High concentration of copper(I) catalyst. 3. Slow rate of the desired cross-coupling reaction.1. Rigorously degas all solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] 2. Reduce the amount of copper(I) iodide (if used) to the minimum effective concentration. 3. Switch to a copper-free protocol.[1] 4. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.
Low or no yield of the desired product 1. Inactive palladium catalyst. 2. Inappropriate choice of base or solvent. 3. Reaction temperature is too low. 4. Impure starting materials.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., triethylamine, diisopropylamine, potassium carbonate) and solvents (e.g., THF, DMF, acetonitrile). For bromopyridine substrates, acetonitrile can be an effective solvent.[3] 3. Gradually increase the reaction temperature. Aryl bromides often require heating compared to aryl iodides. 4. Ensure the purity of this compound and the terminal alkyne.
Formation of palladium black (catalyst decomposition) 1. Presence of impurities. 2. Incompatible solvent. 3. High reaction temperature.1. Purify starting materials and use high-purity solvents. 2. Avoid solvents known to promote palladium black formation with your specific system. 3. Lower the reaction temperature and monitor for catalyst stability.
Reaction stalls before completion 1. Catalyst deactivation. 2. Insufficient amount of base.1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate excess of the base is used to neutralize the HBr formed during the reaction.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol is adapted from procedures for related bromopyridine derivatives and aims to minimize homocoupling by controlling the reaction atmosphere.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser coupling.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add anhydrous and degassed toluene.

  • Seal the tube and stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Sonogashira_Homocoupling_Prevention Start Sonogashira Reaction Setup (this compound) Problem Observe Significant Homocoupling Product? Start->Problem Solution1 Implement Copper-Free Conditions Problem->Solution1 Yes Solution2 Strict Inert Atmosphere (Degas Solvents) Problem->Solution2 Yes Solution3 Slow Addition of Alkyne Problem->Solution3 Yes Success High Yield of Desired Product Problem->Success No Solution1->Success Failure Low Yield/ Reaction Fails Solution1->Failure Solution2->Success Solution2->Failure Solution3->Success Solution3->Failure Troubleshoot Troubleshoot Other Parameters (Catalyst, Base, Temp.) Failure->Troubleshoot Troubleshoot->Start

Caption: Troubleshooting workflow for preventing homocoupling.

Catalytic_Cycles cluster_Sonogashira Desired Sonogashira Cycle cluster_Glaser Competing Glaser (Homocoupling) Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR (Desired Product) RedElim->Product ArX 5-Bromo-3-methyl- picolinonitrile ArX->OxAdd CuAlkyne Cu-C≡CR CuAlkyne->Transmetal Alkyne R-C≡CH CuCat Cu(I) Alkyne->CuCat CuAcetylide Cu-C≡CR CuCat->CuAcetylide Oxidation Oxidative Dimerization (O₂) CuAcetylide->Oxidation Diyne R-C≡C-C≡C-R (Homocoupling Product) Oxidation->Diyne

Caption: Catalytic cycles of Sonogashira and Glaser coupling.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues related to catalyst deactivation during the cross-coupling of bromopyridine substrates. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving bromopyridines particularly challenging?

A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst's metal center, leading to the formation of stable, inactive complexes.[1][2][3] This phenomenon, often termed the "2-pyridyl problem" when the bromine is at the 2-position, effectively poisons the catalyst and can halt the catalytic cycle.[3]

Q2: What are the main mechanisms of palladium catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring or the nitrile group can bind to the palladium center, forming inactive complexes.[4] Excess cyanide ions in cyanation reactions are also a significant source of poisoning.[4]

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into insoluble and catalytically inactive palladium nanoparticles, visually appearing as a black precipitate.[1][4] This is often a sign of catalyst decomposition.[1]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which inhibits their ability to coordinate with the palladium center.[1]

  • Thermal Decomposition: Many cross-coupling reactions require elevated temperatures, which can lead to the decomposition of the catalyst.[1]

Q3: How does the position of the bromine atom on the pyridine ring affect the reaction?

A3: The position of the bromine atom significantly influences the reaction's success. 2-Bromopyridines are often the most challenging due to the proximity of the nitrogen atom to the reaction site, which enhances its ability to poison the catalyst.[3] 3- and 4-bromopyridines are generally less prone to this issue, though the electronic properties of the ring can still influence the reaction.

Q4: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black indicates catalyst decomposition and agglomeration into an inactive state.[1] This can be caused by:

  • Excessively high reaction temperatures.[1]

  • A low ligand-to-metal ratio, leaving the palladium center exposed.

  • Slow catalysis due to pyridine inhibition, which increases the lifetime of the active Pd(0) species in solution and its chance of agglomerating.[3]

To prevent this, you can try optimizing reaction conditions to increase the catalytic rate, such as by screening different ligands or bases, or by carefully controlling the temperature.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen Increase catalyst loading to counteract the poisoning effect.[1] Use more sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can limit the pyridine nitrogen's access to the metal center and promote oxidative addition.[5] Consider using a pre-formed Pd(0) catalyst.[5]
Inactive Catalyst Ensure the palladium catalyst is in its active Pd(0) state. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.[6] Use fresh, high-quality catalyst and ligands.[4]
Inefficient Oxidative Addition If possible, switch from bromopyridine to the more reactive iodopyridine.[3] Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.[3]
Poor Transmetalation (Suzuki Coupling) Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄, as the choice of base is critical.[3] Ensure anhydrous conditions, as water can affect the boronic acid.[3]
Suboptimal Reaction Conditions Optimize the solvent, base, and temperature.[4][5] Ensure all reagents and solvents are pure and dry.[4][7]
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Rigorously degas all solvents and the reaction mixture.[3][4] Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active species.[4]
Dehalogenation (Replacement of Br with H) Suboptimal ligand and base combination.[3] High reaction temperatures.[3]Optimize the ligand and base selection.[3] Lower the reaction temperature.[3]
Protodeboronation (Suzuki Coupling) Presence of water or protic solvents.Use anhydrous solvents and reagents.[3] Choose a non-aqueous base like K₃PO₄.[3]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for common cross-coupling reactions with bromopyridine substrates. This data is intended to serve as a starting point for optimization.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [3]

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃5K₃PO₄Dioxane1002445
SPhos2K₃PO₄Dioxane801292
XPhos2K₃PO₄Dioxane801295
RuPhos2K₃PO₄Dioxane801288

Table 2: Influence of Base in Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine

BaseCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
NaOtBu2XPhosToluene1001691
K₃PO₄2XPhosToluene1001665
Cs₂CO₃2XPhosToluene1001678
K₂CO₃2XPhosToluene1001652

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and ligand (e.g., SPhos, 0.022 mmol).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][3]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Catalyst Regeneration from Palladium Black
  • Catalyst Recovery: After the reaction, recover the spent catalyst (palladium black) by filtration.[1]

  • Washing: Suspend the collected solid in a mixture of chloroform and glacial acetic acid.[1]

  • Treatment: Stir the suspension, potentially with the aid of ultrasonication, for 1-2 hours.[1]

  • Isolation: Filter the catalyst, wash it with a suitable solvent to remove the acid and any dissolved residues, and dry it under vacuum.[1]

  • Activity Test: The regenerated catalyst can then be tested in a new reaction to evaluate its recovered activity.[1]

Visual Guides

Catalyst_Deactivation_Pathways cluster_ligand Ligand Degradation Active_Catalyst Active Pd(0) Catalyst Poisoned_Complex Inactive Pyridine-Pd Complex Active_Catalyst->Poisoned_Complex Pyridine Coordination Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation / High Temp. Oxidized_Ligand Oxidized/Degraded Ligand Active_Catalyst->Oxidized_Ligand Oxidation (O2) Inactive_Catalyst Inactive Catalyst Species Active_Catalyst->Inactive_Catalyst Reaction with Impurities

Caption: Common catalyst deactivation pathways in the cross-coupling of bromopyridines.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Check Catalyst & Ligand Quality Start->Check_Catalyst Optimize_Conditions Optimize Temp, Base, Solvent Check_Catalyst->Optimize_Conditions Fresh Catalyst Screen_Ligands Screen Sterically Hindered Ligands Optimize_Conditions->Screen_Ligands No Improvement Success Improved Yield Optimize_Conditions->Success Yield Improves Increase_Loading Increase Catalyst Loading Screen_Ligands->Increase_Loading Still Low Yield Screen_Ligands->Success Yield Improves Check_Purity Verify Reagent/Solvent Purity Increase_Loading->Check_Purity No Improvement Check_Purity->Success High Purity Reagents Used

Caption: A logical workflow for troubleshooting low yields in bromopyridine cross-coupling.

Experimental_Workflow Setup 1. Combine Reagents in Schlenk Flask Inert 2. Evacuate & Backfill with Inert Gas Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat and Stir Solvent->Reaction Monitor 5. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 6. Quench, Extract, and Wash Monitor->Workup Reaction Complete Purify 7. Dry and Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-3-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or result in low yield?

A1: A common reason for reaction failure or low yield is the poor solubility of the inorganic base in the reaction solvent.[1] Other frequent issues include catalyst inhibition, using an inappropriate base or ligand for the substrate, and the inherent challenges with the reactivity of certain aryl halides.[1]

Q2: How do I select the appropriate base for the amination of this compound?

A2: The choice of base is critical and depends on the specific amine being used and the presence of sensitive functional groups. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[1] However, for substrates with sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) may be more suitable alternatives.[1][2]

Q3: What is the best solvent for this Buchwald-Hartwig amination?

A3: A range of solvents can be employed, including ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene).[1][3][4] Toluene is a commonly used and effective solvent for these reactions.[1] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1][4]

Q4: My reaction is not proceeding to completion. What are some potential causes and solutions?

A4: Incomplete conversion can be due to several factors. Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] The palladium catalyst and ligand may need to be screened for optimal performance with this specific substrate. Consider increasing the reaction temperature or switching to a higher-boiling solvent like dioxane or xylene.[3][5]

Q5: I am observing the formation of side products. How can I minimize them?

A5: Side reactions, such as hydrodehalogenation of the starting material or formation of biaryl byproducts, can occur.[6] Optimizing the catalyst-to-ligand ratio and the stoichiometry of your reactants can help minimize these side reactions.[1] Screening different ligands is also a crucial step, as the ligand choice significantly influences the reaction's selectivity and efficiency.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor Base Solubility Select a solvent that better solubilizes the base, or consider using a phase-transfer catalyst.
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Verify the quality of your palladium source and ligand.[8]
Inappropriate Ligand Screen a variety of phosphine ligands. For electron-deficient heteroaryl halides, ligands like Xantphos can be effective.[9]
Insufficient Temperature Increase the reaction temperature. Consider switching to a higher-boiling point solvent such as toluene or dioxane.[5]
Oxygen Contamination Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[9]
Problem 2: Significant Side Product Formation
Potential Cause Suggested Solution
Hydrodehalogenation This can be caused by β-hydride elimination.[6] Try using a bulkier ligand or a different base to disfavor this pathway.
Homocoupling of Aryl Halide This may indicate a problem with the catalytic cycle. Adjusting the catalyst and ligand loading may help.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound. Optimization of specific parameters is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., BINAP, 0.04 equiv)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, the palladium catalyst, the ligand, and the base.[9]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 to 0.5 M with respect to the limiting reagent.[9]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to remove any dissolved oxygen.[9]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[5][9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Bases for Buchwald-Hartwig Amination
Base Strength pKa of Conjugate Acid Common Applications & Notes
NaOtBu Strong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1]
LHMDS Strong~26Useful for substrates with protic functional groups and for low-temperature aminations. The solid base is air-sensitive.[2]
Cs₂CO₃ Weak~10.3Provides excellent functional group tolerance and can lead to high reaction rates among weaker bases. It is relatively expensive.[2]
K₃PO₄ Weak~12.3Offers excellent functional group tolerance and is economically attractive. May require higher catalyst loadings and longer reaction times.[2]
K₂CO₃ Weak~10.3A good alternative for sensitive substrates, but often results in a lower reaction rate.[2]
Table 2: Common Solvents for Buchwald-Hartwig Amination
Solvent Class Boiling Point (°C) Notes
Toluene Aromatic111Commonly used, provides a good balance of solubility and a high boiling point.[1]
1,4-Dioxane Ether101Frequently used but is considered a high-impact solvent that should be avoided if possible.[1][3]
THF Ether66A common ethereal solvent.
Xylene Aromatic~140A higher-boiling alternative to toluene.[3]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amine_Complex [Ar-Pd(II)(NHR'R'')L2]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow Start Reaction Issue: Low Yield or No Product Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Check_Inert->Start No, re-setup Check_Reagents Are all reagents and solvents anhydrous? Check_Inert->Check_Reagents Yes Check_Reagents->Start No, dry reagents Screen_Base Screen different bases (e.g., NaOtBu, K3PO4) Check_Reagents->Screen_Base Yes Screen_Solvent Screen different solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Screen_Ligand Screen different ligands (e.g., Xantphos, BINAP) Screen_Solvent->Screen_Ligand Increase_Temp Increase reaction temperature Screen_Ligand->Increase_Temp Consult Consult further literature for specific substrate challenges Increase_Temp->Consult

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Technical Support Center: Managing Hydrodehalogenation of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing side reactions during the hydrodehalogenation of 5-Bromo-3-methylpicolinonitrile to produce 3-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of hydrodehalogenation of this compound?

The primary objective is the selective removal of the bromine atom from the 5-position of the pyridine ring to yield 3-methylpicolinonitrile, a valuable building block in pharmaceutical and agrochemical research.[1] This reaction is a type of reductive dehalogenation.

Q2: What are the most common side reactions to expect during this process?

While the desired outcome is the cleavage of the carbon-bromine bond, several potential side reactions can occur, including:

  • Incomplete Reaction: Failure to completely remove the bromine atom, resulting in recovery of the starting material.

  • Reduction of the Nitrile Group: The nitrile (-CN) group can be reduced to an aminomethyl group (-CH₂NH₂) or further to a methylamine.

  • Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to a piperidine ring, especially under harsh conditions.[1]

  • Formation of Byproducts from Solvent or Base: The choice of solvent and base can sometimes lead to the formation of undesired byproducts.

Q3: Which analytical techniques are recommended for monitoring the reaction and identifying side products?

A combination of techniques is ideal for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the desired product and any volatile side products by comparing their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the desired product and identify unexpected byproducts. The disappearance of the signal corresponding to the proton at the 5-position and the appearance of a new aromatic proton signal can indicate successful hydrodehalogenation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, providing accurate ratios of product to starting material and byproducts.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrodehalogenation of this compound.

Issue 1: Low Conversion to the Desired Product
Potential Cause Recommendation
Inactive Catalyst Use a fresh batch of catalyst (e.g., Palladium on Carbon - Pd/C). Ensure the catalyst has been stored under appropriate conditions to prevent deactivation.
Insufficient Hydrogen Source If using H₂ gas, ensure the system is properly sealed and purged. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., ammonium formate, formic acid).
Low Reaction Temperature While high temperatures can lead to side reactions, a temperature that is too low may result in a sluggish or incomplete reaction.[1] Gradually increase the temperature in small increments (e.g., 5-10 °C) to find the optimal balance.
Poor Catalyst Dispersion Ensure vigorous stirring to maintain the catalyst in suspension and maximize its contact with the substrate.
Issue 2: Formation of Nitrile Reduction Products
Potential Cause Recommendation
Harsh Reaction Conditions High temperatures and high hydrogen pressure can promote the reduction of the nitrile group.
Inappropriate Catalyst Some catalysts may have a higher propensity for nitrile reduction. Pd/C is generally a good choice for selective hydrodehalogenation.
Prolonged Reaction Time Extended reaction times after the complete consumption of the starting material can lead to over-reduction. Monitor the reaction closely and stop it once the starting material is consumed.
Issue 3: Formation of Pyridine Ring Reduction Products
Potential Cause Recommendation
High Reaction Temperature Elevated temperatures significantly increase the risk of pyridine ring hydrogenation.[1] Maintain a mild reaction temperature, ideally between 15-40 °C.[1]
Acidic Conditions The presence of strong acids can activate the pyridine ring towards reduction. If an acidic hydrogen donor is used, consider adding a mild base to buffer the reaction mixture.
High Hydrogen Pressure High pressures of H₂ gas can lead to over-reduction. If using H₂ gas, conduct the reaction at or slightly above atmospheric pressure.

Experimental Protocols

Key Experimental Protocol: Catalytic Transfer Hydrodehalogenation

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials:

  • This compound

  • Palladium on Carbon (10 wt% Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol as the solvent.

  • Carefully add ammonium formate (3-5 eq) to the mixture.

  • Under a gentle stream of inert gas, add 10% Pd/C (5-10 mol% Pd).

  • Heat the reaction mixture to a gentle reflux (or a specific temperature between 40-60 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-methylpicolinonitrile.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Reaction Outcome Analysis low_conversion Low Conversion? start->low_conversion side_products Side Products Observed? low_conversion->side_products No optimize_conditions Optimize Conditions: - Increase Temperature - Check H₂ Source - Use Fresh Catalyst low_conversion->optimize_conditions Yes nitrile_reduction Nitrile Reduction? side_products->nitrile_reduction Yes successful_product Desired Product side_products->successful_product No pyridine_reduction Pyridine Ring Reduction? nitrile_reduction->pyridine_reduction No optimize_nitrile Optimize Conditions: - Lower Temperature - Reduce Reaction Time - Monitor Closely nitrile_reduction->optimize_nitrile Yes optimize_pyridine Optimize Conditions: - Lower Temperature (15-40°C) - Avoid Strong Acids - Lower H₂ Pressure pyridine_reduction->optimize_pyridine Yes

Caption: Troubleshooting workflow for hydrodehalogenation.

Potential Side Reaction Pathways

side_reactions start This compound desired_product 3-Methylpicolinonitrile (Desired Product) start->desired_product Hydrodehalogenation (H₂, Pd/C) nitrile_reduced 5-Bromo-3-methyl-pyridin-2-yl)methanamine (Nitrile Reduction) start->nitrile_reduced Harsh Conditions ring_reduced 5-Bromo-3-methylpiperidine-2-carbonitrile (Pyridine Ring Reduction) start->ring_reduced High Temperature over_reduced (3-Methylpiperidin-2-yl)methanamine (Over-reduction) desired_product->over_reduced Prolonged Reaction/ Harsh Conditions

Caption: Potential side reaction pathways.

References

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 5-Bromo-3-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for the workup of palladium-catalyzed cross-coupling reactions involving this compound?

A1: A common workup procedure for reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings involves an aqueous workup followed by chromatographic purification. The typical steps are:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Filter the mixture through a pad of celite to remove insoluble palladium species and other inorganic salts.[1][2][3][4]

  • Wash the organic layer with water and then with brine to remove water-soluble impurities.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q2: I'm observing a low yield after workup. What are the potential causes?

A2: Low yields can stem from several factors during the reaction or workup. For Suzuki couplings, common side reactions include protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the starting material.[5] In Buchwald-Hartwig aminations, the pyridine nitrogen can sometimes inhibit the palladium catalyst.[5] During the workup, product loss can occur due to incomplete extraction or co-precipitation with waste products. Ensure thorough extraction with an appropriate solvent and careful separation of layers.

Q3: How can I effectively remove the palladium catalyst from my product?

A3: The nitrogen atom in the pyridine ring of this compound and its derivatives can coordinate with the palladium catalyst, making its removal challenging.[6] Several methods can be employed:

  • Filtration through Celite: This is a first step to remove insoluble palladium.[1][2][3]

  • Palladium Scavengers: Solid-supported scavengers with high affinity for palladium, such as those with thiol or trimercaptotriazine (TMT) functionalities, can be very effective.[6]

  • Activated Carbon: Treatment with activated carbon can also help, but be mindful of potential product adsorption.

  • Chromatography: Careful column chromatography is often necessary for complete removal.

Q4: What are some common impurities I might encounter?

A4: Besides residual starting materials and catalyst, common impurities in cross-coupling reactions include:

  • Homocoupling products: e.g., biphenyls from the boronic acid in Suzuki reactions.[5]

  • Dehalogenated starting material: 3-methylpicolinonitrile.[5]

  • Unreacted organometallic reagents: such as boronic acids or organotin compounds.

Q5: How do I remove organotin byproducts from a Stille coupling reaction?

A5: Organotin compounds are toxic and must be carefully removed.[7] A common method is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[8][9] This reacts with the organotin byproducts to form insoluble tin fluorides that can be removed by filtration.[5][9]

Troubleshooting Guides

Issue 1: Difficulty in Removing Palladium Catalyst
  • Symptom: The purified product is still contaminated with palladium, often indicated by a dark color or by analytical techniques like ICP-MS.

  • Cause: The Lewis basic nitrogen of the pyridine ring can form stable complexes with palladium.[6]

  • Solutions:

    • Employ a Palladium Scavenger: After initial filtration, stir the organic solution with a silica-based palladium scavenger (e.g., thiol-functionalized silica) for several hours before filtering and concentrating.[6]

    • Optimize Chromatography: Use a solvent system that provides good separation between your product and the palladium complex. Sometimes, adding a small amount of a chelating agent like triethylamine to the eluent can help.

    • Crystallization: If your product is a solid, crystallization can be an effective final purification step, leaving the palladium impurities in the mother liquor.[1]

Issue 2: Emulsion Formation During Aqueous Workup
  • Symptom: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

  • Cause: The presence of both polar (nitrile, pyridine) and non-polar (aryl groups) functionalities in the product and byproducts can act as surfactants.

  • Solutions:

    • Add Brine: Addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes help to break the emulsion.

    • Change the Organic Solvent: If emulsions persist, try using a different extraction solvent.

Issue 3: Co-elution of Product with Byproducts During Chromatography
  • Symptom: The desired product and a byproduct have very similar Rf values on TLC, making separation by column chromatography challenging.

  • Cause: Structural similarity between the product and byproducts (e.g., homocoupled boronic acid or dehalogenated starting material).

  • Solutions:

    • Optimize Eluent System: Experiment with different solvent mixtures of varying polarity. Using a three-component eluent system (e.g., hexane/ethyl acetate/dichloromethane) can sometimes improve separation.

    • Use a Different Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase stationary phase.

    • Recrystallization: If the product is a solid, recrystallization may be a better option for separating closely related compounds.

Experimental Protocols & Data

General Workup Procedure for a Suzuki Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Quenching: After completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite®. Wash the filter cake with additional EtOAc.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterValue/Range
Catalyst Loading (Pd) 1-5 mol%
Typical Yields 60-95%
Purity (after chromatography) >95%
General Workup Procedure for a Buchwald-Hartwig Amination
  • Reaction Quenching: Cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[1]

ParameterValue/Range
Catalyst Loading (Pd) 1-5 mol%
Typical Yields 70-90%
Purity (after chromatography) >97%

Visualizations

Workup_Decision_Tree start Reaction Complete reaction_type What type of reaction? start->reaction_type suzuki Suzuki reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N stille Stille reaction_type->stille C-C sonogashira_heck Sonogashira / Heck reaction_type->sonogashira_heck C-C celite_filtration Dilute with Organic Solvent Filter through Celite suzuki->celite_filtration buchwald->celite_filtration stille->celite_filtration sonogashira_heck->celite_filtration aqueous_workup Aqueous Wash (Water, Brine) celite_filtration->aqueous_workup For Suzuki, Buchwald, Sonogashira, Heck kf_wash Aqueous KF Wash celite_filtration->kf_wash For Stille dry_concentrate Dry and Concentrate aqueous_workup->dry_concentrate kf_wash->aqueous_workup check_pd Residual Pd? dry_concentrate->check_pd scavenger Treat with Pd Scavenger check_pd->scavenger Yes chromatography Column Chromatography check_pd->chromatography No scavenger->chromatography final_product Purified Product chromatography->final_product

Caption: Decision tree for workup and purification strategy.

Detailed_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Crude Reaction Mixture (Post-Reaction) dilution Dilute with EtOAc reaction_mixture->dilution filtration Filter through Celite dilution->filtration extraction Wash with H2O, then Brine filtration->extraction drying Dry over Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis Analyze Fractions (TLC/LC-MS) chromatography->analysis combine_pure Combine Pure Fractions & Concentrate analysis->combine_pure final_product Final Product combine_pure->final_product

Caption: Detailed workflow for a standard workup procedure.

References

stability and degradation of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Bromo-3-methylpicolinonitrile. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] For optimal preservation, storage under an inert atmosphere at room temperature is advised. Some suppliers also recommend refrigeration at 0-8 °C.[3]

Q2: What are the known incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents, as these can lead to vigorous reactions.[4][5] It is also advisable to avoid contact with strong acids and bases, as these may promote degradation.[2] Additionally, the compound should be stored separately from incompatible substances to prevent potential chemical reactions.[1][2]

Q3: Is this compound sensitive to light?

While the compound is generally stable at room temperature, there are indications that it may turn yellow upon exposure to light.[6] Therefore, it is best practice to store it in an opaque or amber-colored container to protect it from light.

Q4: What are the potential degradation pathways for this compound?

Based on the chemical structure, the following degradation pathways are plausible, particularly under forced degradation conditions:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid (5-bromo-3-methylpicolinic acid) or amide intermediate.

  • Photodegradation: As the compound may be light-sensitive, exposure to UV or visible light could lead to the cleavage of the carbon-bromine bond or other photochemical reactions. For similar brominated aromatic compounds, photodegradation can involve debromination.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. Hazardous combustion products can include carbon monoxide, nitrogen oxides, and hydrogen bromide.[4][5]

  • Oxidation: Reaction with oxidizing agents can lead to the formation of various oxidation products, including N-oxides.

Q5: What are some common impurities that might be present in this compound?

Impurities can arise from the synthetic route or degradation. Potential impurities could include:

  • Starting materials from the synthesis, such as 2,5-dibromo-3-methylpyridine.

  • Byproducts of the synthesis, such as isomers or over-brominated species.

  • Degradation products as outlined in the potential degradation pathways.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. 2. Check for Discoloration: A change in color (e.g., yellowing) may indicate degradation.[6] 3. Perform Purity Analysis: Use a suitable analytical method like HPLC to check the purity of the compound before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of impurities from synthesis or degradation during the experiment.1. Analyze a Fresh Sample: Run a chromatogram of a freshly prepared solution from a new batch of the compound to rule out systemic issues. 2. Investigate Reaction Conditions: If the unexpected peaks appear after a reaction, consider if the reaction conditions (e.g., pH, temperature, presence of oxidizing agents) could have caused degradation. 3. Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures based on likely degradation pathways.
Poor solubility or precipitation of the compound from solution. The compound may have limited solubility in certain solvents, or degradation could be occurring, leading to less soluble byproducts.1. Optimize Solvent System: Experiment with different solvents or solvent mixtures to improve solubility. 2. Gentle Heating and Sonication: These techniques can aid in dissolution, but be cautious of potential thermal degradation. 3. Prepare Fresh Solutions: Avoid using old solutions, as degradation products may have precipitated over time.
Low yield or incomplete reaction in a synthetic protocol. The reactivity of the compound may be affected by its stability under the reaction conditions.1. Protect from Light and Air: If the reaction is light or air-sensitive, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light. 2. Use Anhydrous Conditions: If moisture-sensitive reagents are used or hydrolysis is a concern, ensure all solvents and reagents are anhydrous. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and identify if the starting material is degrading rather than reacting as expected.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified period. Also, heat a solution of the compound under reflux.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways cluster_incompatibilities Incompatibilities storage_conditions Cool, Dry, Well-ventilated light_protection Protect from Light inert_atmosphere Inert Atmosphere hydrolysis Hydrolysis (Acid/Base) photodegradation Photodegradation thermal Thermal Degradation oxidation Oxidation oxidizing_agents Strong Oxidizing Agents strong_acids_bases Strong Acids/Bases A This compound A->storage_conditions cluster_degradation cluster_degradation cluster_incompatibilities cluster_incompatibilities

Caption: Key stability considerations for this compound.

G start Experiment Start inconsistent_results Inconsistent Results / Loss of Activity start->inconsistent_results unexpected_peaks Unexpected Chromatographic Peaks start->unexpected_peaks check_storage Verify Storage Conditions inconsistent_results->check_storage Potential Degradation check_purity Perform Purity Analysis (e.g., HPLC) check_storage->check_purity end Resolution check_purity->end analyze_fresh Analyze Fresh Sample unexpected_peaks->analyze_fresh Impurity/Degradation investigate_conditions Investigate Reaction Conditions analyze_fresh->investigate_conditions identify_degradants Identify Degradants (e.g., LC-MS) investigate_conditions->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for experimental issues.

References

challenges in the scale-up of 5-Bromo-3-methylpicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-3-methylpicolinonitrile. It addresses common challenges encountered during scale-up, offering detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Comparison of Synthetic Routes for Scale-Up

Two primary routes for the synthesis of this compound are direct bromination of 3-methylpicolinonitrile and the Rosenmund-von Braun reaction starting from 2,5-dibromo-3-methylpyridine. The choice of route for a scale-up operation depends on a variety of factors including cost, available equipment, and desired purity.

FeatureDirect BrominationRosenmund-von Braun Reaction
Starting Material 3-Methylpicolinonitrile2,5-Dibromo-3-methylpyridine
Key Reagents N-Bromosuccinimide (NBS) or Bromine (Br₂)Copper(I) Cyanide (CuCN)
Typical Solvents Acetic acid, Chloroform, DichloromethaneDimethylformamide (DMF), Pyridine
Reaction Temperature 15-40°C[1]120-200°C[2]
Pros for Scale-Up - Fewer synthetic steps. - Milder reaction temperatures. - Avoids the use of highly toxic cyanides.- Higher regioselectivity. - Potentially higher purity of the crude product.
Cons for Scale-Up - Poor regioselectivity can lead to isomeric impurities that are difficult to separate. - Handling of hazardous brominating agents (Br₂ is highly corrosive and volatile). - Exothermic reaction requires careful temperature control.[2]- High reaction temperatures require specialized equipment. - Use of toxic copper cyanide and high-boiling point solvents like DMF complicates product purification and waste disposal.[2] - Potential for heavy metal contamination in the final product.
Typical Yield Variable, depends on conditions~58% (lab scale)[3]
Purity of Crude Lower, due to isomersHigher

Troubleshooting Guides

Direct Bromination Route

This route involves the electrophilic aromatic substitution of 3-methylpicolinonitrile using a brominating agent.

Observed Problem: Low Yield and Poor Regioselectivity

Potential Cause Troubleshooting Step
Formation of Isomeric Byproducts The pyridine ring has multiple reactive sites. The electron-donating methyl group and the electron-withdrawing cyano group can direct bromination to different positions.[1]
- Optimize Temperature: Maintain the reaction temperature between 15-40°C. Lower temperatures can improve selectivity but may slow down the reaction rate.[1]
- Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity and easier handling.[4]
- Catalyst: Use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can help direct the substitution to the desired position.[1]
- Solvent Effects: The polarity of the solvent can influence the reaction. Experiment with solvents like acetic acid or chloroform to find the optimal balance between reactivity and selectivity.[1]
Incomplete Reaction The reaction may not have gone to completion.
- Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the consumption of the starting material.
- Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time.
- Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent is used. An excess may lead to di-brominated products.

Observed Problem: Runaway Reaction/Exotherm

Potential Cause Troubleshooting Step
Highly Exothermic Nature of Bromination Bromination reactions are often highly exothermic and can be dangerous on a large scale if not properly controlled.[2]
- Controlled Reagent Addition: Add the brominating agent slowly and in portions to manage the heat generated.
- Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat.
- Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
Rosenmund-von Braun Route

This route involves the cyanation of 2,5-dibromo-3-methylpyridine using copper(I) cyanide.

Observed Problem: Low Yield

Potential Cause Troubleshooting Step
Decomposition of Reagents or Product The high reaction temperatures (up to 200°C) can lead to the degradation of starting materials, reagents, or the final product.[2]
- Optimize Temperature: While high temperatures are necessary, try to find the minimum temperature required for the reaction to proceed at a reasonable rate.
- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Poor Solubility of Reagents Copper(I) cyanide has low solubility in many organic solvents.
- Solvent Choice: High-boiling polar aprotic solvents like DMF or pyridine are typically used to facilitate the reaction.[2]
Incomplete Reaction The reaction may not have reached completion.
- Reaction Time: Ensure a sufficient reaction time, as these reactions can be slow. Monitor progress by TLC or GC.

Observed Problem: Difficult Product Purification

Potential Cause Troubleshooting Step
Removal of Copper Salts The use of a stoichiometric amount of copper cyanide results in the formation of copper salts that can be difficult to remove from the product.
- Aqueous Workup: Quench the reaction mixture with an aqueous solution of a complexing agent for copper, such as aqueous ammonia or ferric chloride, to help dissolve the copper salts.
- Filtration: Filter the reaction mixture through a pad of celite to remove insoluble copper salts before extraction.
Removal of High-Boiling Solvent DMF and other high-boiling solvents are difficult to remove by simple evaporation.
- Aqueous Washes: Thoroughly wash the organic extract with water or brine to remove the majority of the DMF.
- Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be used to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: For the direct bromination route , the main concerns are the handling of corrosive and toxic brominating agents like liquid bromine and managing the exothermic nature of the reaction to prevent a runaway scenario.[2] For the Rosenmund-von Braun route , the primary hazards are the use of highly toxic copper(I) cyanide and the high reaction temperatures, which can lead to pressure buildup in a sealed reactor.

Q2: What are the common impurities I should expect in each route?

A2: In the direct bromination route , the most common impurities are isomers of the desired product (e.g., 6-bromo-3-methylpicolinonitrile) and di-brominated products. In the Rosenmund-von Braun route , common impurities include unreacted starting material (2,5-dibromo-3-methylpyridine) and potentially residual copper salts if the purification is not thorough.

Q3: How can I purify the final product on a large scale?

A3: For large-scale purification, column chromatography is often not practical. Crystallization is the preferred method. You will need to screen different solvent systems to find one that provides good recovery and high purity. For the direct bromination product, a multi-step crystallization might be necessary to remove isomeric impurities. For the Rosenmund-von Braun product, a preliminary wash to remove copper salts followed by crystallization is typically effective.

Q4: What are the environmental considerations for waste disposal?

A4: For the direct bromination route , the waste will contain brominated organic compounds and potentially residual brominating agents. This waste should be treated with a reducing agent like sodium bisulfite to neutralize any excess bromine before disposal. For the Rosenmund-von Braun route , the waste stream contains copper and cyanide. This is a hazardous waste stream and must be treated accordingly, for example, by oxidation of the cyanide and precipitation of the copper.[5][6] Always follow local regulations for hazardous waste disposal.

Experimental Protocols

Detailed Methodology: Direct Bromination (Scale-Up Example)

Materials:

  • 3-Methylpicolinonitrile

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Sodium Bisulfite Solution (10% w/v)

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Chiller/heater for temperature control.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

  • Charge the reactor with 3-methylpicolinonitrile and acetic acid.

  • Cool the mixture to 15°C with stirring.

  • Slowly add N-bromosuccinimide (NBS) in portions over 2-3 hours, maintaining the internal temperature between 15-20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, cool the mixture to 10°C and slowly quench with a 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Carefully add a saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Detailed Methodology: Rosenmund-von Braun Reaction (Scale-Up Example)

Materials:

  • 2,5-Dibromo-3-methylpyridine

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Aqueous Ammonia (e.g., 10%)

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • High-pressure reactor with mechanical stirring, temperature and pressure monitoring.

  • Heating mantle or oil bath.

  • Inert gas supply (Nitrogen or Argon).

  • Appropriate personal protective equipment.

Procedure:

  • Charge the reactor with 2,5-dibromo-3-methylpyridine, copper(I) cyanide, and DMF under an inert atmosphere.

  • Seal the reactor and begin stirring.

  • Heat the reaction mixture to 120-140°C and maintain for 12-24 hours. Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the reactor and transfer the mixture to a larger vessel.

  • Quench the reaction by adding aqueous ammonia and stir for 1-2 hours to dissolve the copper salts.

  • Extract the product with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

Visualizations

Synthesis_Workflow cluster_direct_bromination Direct Bromination Route cluster_rosenmund_von_braun Rosenmund-von Braun Route A 3-Methylpicolinonitrile B Bromination (NBS, Acetic Acid) A->B C Crude Product (Isomer Mixture) B->C D Purification (Crystallization) C->D E This compound D->E F 2,5-Dibromo-3-methylpyridine G Cyanation (CuCN, DMF) F->G H Crude Product (with Copper Salts) G->H I Workup & Purification (Ammonia Wash, Crystallization) H->I J This compound I->J

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Direct Bromination Check_Isomers GC/MS or NMR shows multiple isomers? Start->Check_Isomers Optimize_Conditions Optimize: - Temperature (15-40°C) - Use NBS instead of Br₂ - Add Lewis Acid Catalyst Check_Isomers->Optimize_Conditions Yes Check_Completion Reaction incomplete? Check_Isomers->Check_Completion No End Yield Improved Optimize_Conditions->End Increase_Time Increase reaction time Check_Completion->Increase_Time Yes Check_Completion->End No Increase_Time->End

Caption: Troubleshooting workflow for low yield in direct bromination.

References

Validation & Comparative

Reactivity in Cross-Coupling: A Comparative Analysis of 5-Bromo-3-methylpicolinonitrile and 5-chloro-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in the synthesis of complex molecules is a critical decision that influences efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 5-bromo-3-methylpicolinonitrile and 5-chloro-3-methylpicolinonitrile in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data from analogous systems.

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The reactivity of the halide precursor is a key determinant of reaction success. Generally, the reactivity of aryl halides in these transformations follows the order: I > Br > Cl.[1][2] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily the palladium catalyst can insert into it during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.

The C-Br bond in this compound is weaker than the C-Cl bond in 5-chloro-3-methylpicolinonitrile, rendering the bromo-derivative the more reactive coupling partner. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. Conversely, the chloro-derivative is typically more cost-effective and readily available, making it an attractive starting material if its lower reactivity can be overcome with specialized, highly active catalyst systems.

Comparative Reactivity Data in Common Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of Analogous Halopyridines

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Analogous Bromo-PyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9012~85-95
Analogous Chloro-PyridinePhenylboronic AcidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane11024~70-85

Table 2: Buchwald-Hartwig Amination of Analogous Halopyridines

Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Analogous Bromo-PyridineMorpholinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1008~80-90
Analogous Chloro-PyridineMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH11018~65-80

Table 3: Sonogashira Coupling of Analogous Halopyridines

Halopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Analogous Bromo-PyridinePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃NTHF656~85-95
Analogous Chloro-PyridinePhenylacetylenePd(OAc)₂ (5 mol%) / XPhos (10 mol%)Cs₂CO₃Dioxane12024~50-70

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 5-halo-3-methylpicolinonitrile (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane or toluene/water mixture), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) is added. The mixture is degassed with argon for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-derivative, or a more active catalyst system like Pd₂(dba)₃/SPhos for the chloro-derivative, 1-5 mol%) is then added, and the mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried flask, the 5-halo-3-methylpicolinonitrile (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) are combined. A suitable anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by the palladium catalyst (e.g., Pd(OAc)₂/BINAP for the bromo-derivative, or a more advanced catalyst system for the chloro-derivative, 1-5 mol%). The flask is sealed and heated under an inert atmosphere with stirring for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

A mixture of the 5-halo-3-methylpicolinonitrile (1.0 equiv), the terminal alkyne (1.2 equiv), and a copper(I) salt (e.g., CuI, 2-10 mol%) in an amine base solvent (e.g., triethylamine or diisopropylamine) is degassed. The palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) is added, and the reaction is stirred at the appropriate temperature under an inert atmosphere. For the less reactive chloro-derivative, a copper-free protocol with a more active palladium catalyst may be necessary at a higher temperature. After completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Visualizing the Process

Cross_Coupling_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)(R')L2 Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation (R'-M) Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation_Complex->Product R-X 5-Halo-3-methylpicolinonitrile (X = Br or Cl) R'-M Coupling Partner (e.g., R'-B(OH)2)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison_Workflow cluster_0 Parallel Synthesis Setup cluster_1 Reaction Conditions cluster_2 Analysis & Comparison Reaction_A Reaction A: This compound + Coupling Partner Conditions_A Standard Catalyst (e.g., Pd(PPh₃)₄) Milder Conditions Reaction_A->Conditions_A Reaction_B Reaction B: 5-Chloro-3-methylpicolinonitrile + Coupling Partner Conditions_B Active Catalyst (e.g., Pd₂(dba)₃/XPhos) Forcing Conditions Reaction_B->Conditions_B Monitoring Reaction Monitoring (TLC, LC-MS) Conditions_A->Monitoring Conditions_B->Monitoring Analysis Yield & Purity Analysis (NMR, Chromatography) Monitoring->Analysis Comparison Compare: - Reaction Time - Yield - Optimal Conditions Analysis->Comparison

Caption: Experimental workflow for comparing cross-coupling reactivity.

Conclusion

References

The Impact of 5-Halogen Substitution on Picolinonitriles in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in drug discovery, frequently employed in the design of kinase inhibitors. The introduction of a halogen atom at the 5-position provides a critical handle to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its target affinity and overall drug-like properties. This guide synthesizes available data to provide a comparative overview for researchers in the field.

Performance Comparison of 5-Halopicolinonitriles as Kinase Inhibitors

To illustrate the comparative effects of 5-halogen substitution, we will focus on their potential as inhibitors of the Janus kinase (JAK) family, a group of tyrosine kinases central to cytokine signaling and implicated in inflammatory diseases and cancers. While specific IC50 values for a complete 5-halopicolinonitrile series against a single JAK isoform are not available in a single report, we can infer the structure-activity relationships (SAR) from studies on related halogenated pyridine and quinoline inhibitors.

Table 1: Comparative Biological Activity of 5-Halopicolinonitrile Analogs as Postulated JAK2 Inhibitors

CompoundHalogen at C5Postulated JAK2 IC50 (nM)Rationale for Activity
1 -F10 - 50The high electronegativity of fluorine can lead to favorable interactions with the kinase hinge region and may improve metabolic stability.
2 -Cl20 - 100Chlorine offers a good balance of electronic and steric properties, often resulting in potent inhibition.
3 -Br50 - 200The larger size of bromine can provide additional van der Waals interactions but may also introduce steric hindrance.
4 -I100 - 500Iodine's size and polarizability can lead to strong halogen bonds, but its bulkiness and potential for metabolic liabilities can decrease overall activity.

Note: The IC50 values presented are hypothetical and extrapolated from general SAR trends of halogenated kinase inhibitors. Actual values would need to be determined experimentally.

The general trend observed for halogenated inhibitors suggests that fluorine and chlorine often provide the best balance of potency and drug-like properties. Fluorine's small size and high electronegativity can enhance binding affinity through interactions with the protein backbone and can block sites of metabolism. Chlorine, being larger and more lipophilic, can also form favorable interactions and often leads to potent compounds. Bromine and iodine, with their increasing size and lipophilicity, can sometimes enhance potency through increased van der Waals contacts or the formation of halogen bonds, but they can also introduce steric clashes and may be more susceptible to metabolic degradation, leading to lower overall activity and potential toxicity.

Pharmacokinetic Properties

The choice of halogen at the 5-position also significantly impacts the pharmacokinetic profile of the compound.

Table 2: Comparative Pharmacokinetic Properties of 5-Halopicolinonitriles

Property5-Fluoro5-Chloro5-Bromo5-Iodo
Lipophilicity (logP) Increases moderatelyIncreasesIncreases significantlyIncreases most significantly
Metabolic Stability Generally highModerate to highModeratePotentially lower
Plasma Protein Binding ModerateModerate to highHighVery high
Oral Bioavailability Generally goodVariableVariableOften poor

The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1] While increased lipophilicity can improve cell permeability and target engagement, it can also lead to higher plasma protein binding, lower aqueous solubility, and increased metabolic clearance. Fluorine is often favored as it can increase metabolic stability by blocking sites of oxidation, without drastically increasing lipophilicity.[2] Chlorine provides a moderate increase in lipophilicity, while bromine and iodine lead to more significant increases, which can sometimes be detrimental to the overall pharmacokinetic profile.[2]

Experimental Protocols

To empirically determine the comparative performance of 5-halopicolinonitriles, the following experimental protocols would be employed.

In Vitro JAK2 Kinase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the enzymatic activity of JAK2.

Objective: To determine the IC50 value of each 5-halopicolinonitrile derivative against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (5-halopicolinonitriles) dissolved in DMSO

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the JAK2 enzyme and substrate peptide solution to the wells.

  • Incubate at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding to the phosphorylated substrate.

  • Read the plate on a suitable plate reader to measure the signal (e.g., TR-FRET).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins.

Objective: To determine the percentage of each 5-halopicolinonitrile derivative that is bound to plasma proteins.

Materials:

  • Test compounds

  • Pooled human plasma

  • Phosphate-buffered saline (PBS)

  • Equilibrium dialysis apparatus (e.g., RED device)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare solutions of the test compounds in plasma.

  • Pipette the plasma-compound solution into one chamber of the dialysis device and PBS into the other chamber, separated by a semi-permeable membrane.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculate the percentage of protein binding using the concentrations in the plasma and buffer chambers.[4][5]

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes.

Objective: To determine the IC50 values of each 5-halopicolinonitrile derivative against major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Human liver microsomes

  • CYP450 isoform-specific probe substrates

  • NADPH regenerating system

  • Test compounds

  • LC-MS/MS system for analysis

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Incubate the test compounds with human liver microsomes and the NADPH regenerating system.

  • Add the CYP450 isoform-specific probe substrate to initiate the reaction.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Calculate the percent inhibition and determine the IC50 value for each CYP isoform.[6][7]

Signaling Pathways and Experimental Workflows

The JAK-STAT signaling pathway is a primary target for inhibitors based on the picolinonitrile scaffold.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT JAK->Receptor 4. Receptor Phosphorylation P P JAK->P STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization P2 P STAT->P2 DNA DNA STAT_dimer->DNA 7. Nuclear Translocation P->JAK 3. Autophosphorylation P2->STAT 5. STAT Recruitment & Phosphorylation P3 P Inhibitor 5-Halopicolinonitrile Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Transcriptional Regulation

Caption: The JAK-STAT signaling pathway and the site of inhibition by 5-halopicolinonitriles.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of 5-Halopicolinonitrile Derivatives (F, Cl, Br, I) kinase_assay JAK2 Kinase Inhibition Assay (IC50 Determination) synthesis->kinase_assay pp_binding Plasma Protein Binding Assay (% Bound) synthesis->pp_binding cyp_inhibition CYP450 Inhibition Assay (IC50) synthesis->cyp_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis pk_analysis Pharmacokinetic Profile Assessment pp_binding->pk_analysis cyp_inhibition->pk_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection pk_analysis->lead_selection

Caption: Experimental workflow for the comparative analysis of 5-halopicolinonitriles.

References

Validating the Structure of 5-Bromo-3-methylpicolinonitrile: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of standard analytical techniques for the validation of the molecular structure of 5-Bromo-3-methylpicolinonitrile, in the absence of single-crystal X-ray diffraction data. We present a side-by-side analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by available experimental data and detailed protocols.

While X-ray crystallography provides the definitive solid-state structure of a molecule, its reliance on obtaining a suitable single crystal can be a significant bottleneck. Therefore, a combination of spectroscopic methods is routinely employed to establish the chemical identity and connectivity of a compound. This guide will walk through the expected data from each technique for this compound and how they collectively contribute to a confident structural assignment.

Comparison of Analytical Techniques for Structural Elucidation

The following table summarizes the key information obtained from various spectroscopic methods for the structural validation of this compound.

Analytical TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of hydrogen atoms.Three distinct signals are expected: a singlet for the methyl protons, and two signals for the aromatic protons on the pyridine ring.[1]
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments.Seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule, including the methyl, nitrile, and five pyridine ring carbons.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.The molecular ion peak (M+) should correspond to the molecular weight of the compound (197.03 g/mol ). Isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br) are expected.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for the nitrile group (C≡N stretch) and aromatic C-H and C=C bonds are expected.

Experimental Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.55s1HAromatic H
7.64s1HAromatic H
2.54s3H-CH₃

Data sourced from ChemicalBook.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Generate ions in the gas phase. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the molecular ion M⁺.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the solid in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the IR beam of an FTIR spectrometer and record the spectrum. A background spectrum of the empty sample holder or pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using a combination of spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Mol_Weight Molecular Weight & Formula MS->Mol_Weight Func_Groups Functional Groups IR->Func_Groups Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Mol_Weight->Structure_Confirmation Func_Groups->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Conclusion

While X-ray crystallography remains the gold standard for unambiguous structure determination, a combination of spectroscopic techniques provides a robust and often more accessible alternative for the structural validation of organic compounds like this compound. By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the molecular structure, ensuring the integrity of their chemical entities for further studies in drug discovery and development.

References

A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 5-Bromo-3-methylpicolinonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality and safety of the final active pharmaceutical ingredient.[1] This guide provides a comparative overview of various spectroscopic techniques for the purity assessment of this compound, complete with experimental protocols and data presentation.

Spectroscopic Purity Assessment Workflow

The general workflow for assessing the purity of this compound using spectroscopic methods involves a multi-technique approach to identify and quantify the main component and any potential impurities.

Workflow for Spectroscopic Purity Assessment cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary Analysis & Confirmation cluster_3 Data Analysis & Purity Determination Prep Prepare solutions of this compound in appropriate deuterated solvents (for NMR) or HPLC-grade solvents. NMR 1H and 13C NMR Spectroscopy Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC Analysis Integrate and compare spectral data. Quantify impurities against a reference standard. NMR->Analysis IR->Analysis LCMS LC-MS HPLC->LCMS MS Mass Spectrometry (MS) MS->Analysis LCMS->Analysis Purity Final Purity Assessment Analysis->Purity

Caption: General workflow for the spectroscopic purity assessment of this compound.

Comparison of Spectroscopic Techniques

A variety of spectroscopic techniques can be employed to assess the purity of this compound. Each method offers unique advantages in terms of structural elucidation, sensitivity, and quantification of impurities.

Spectroscopic TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Provides detailed information about the proton environment in the molecule, including the number of protons, their chemical environment, and spin-spin coupling.Excellent for structural confirmation and identification of proton-containing impurities. Quantitative with an internal standard.Lower sensitivity compared to other techniques. May not detect non-proton-containing impurities.
¹³C NMR Spectroscopy Reveals the carbon skeleton of the molecule.Complementary to ¹H NMR for structural confirmation. Can detect impurities with different carbon backbones.Inherently low sensitivity, requiring longer acquisition times or higher sample concentrations.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and non-destructive. Good for confirming the presence of key functional groups (e.g., nitrile, aromatic ring).Provides limited information on the overall structure and is not ideal for quantifying impurities unless they have unique and strong absorptions.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.High sensitivity and specificity. Can identify impurities with different molecular weights.May not distinguish between isomers. Quantification can be challenging without appropriate standards.
High-Performance Liquid Chromatography (HPLC) Separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. Purity is determined by the relative peak areas.Highly sensitive and quantitative. The method of choice for routine purity analysis in the pharmaceutical industry.Requires method development for optimal separation. Does not provide structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides both quantitative purity data and mass information for impurity identification in a single run.More complex instrumentation and data analysis compared to HPLC with UV detection.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters: Spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Parameters: Spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the solvent residual peak or TMS. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the compound to impurities.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in this compound. The nitrile (-C≡N) stretch is expected around 2200-2240 cm⁻¹.[2] Aromatic C-H and C=C stretches are also expected.[3]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Ionization Technique: Electrospray ionization (ESI) is a common choice for this type of molecule.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Positive ion mode is typically used.

  • Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The expected exact mass of this compound (C₇H₅BrN₂) is approximately 195.96 Da for the monoisotopic mass.[4] Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards if quantitative analysis is required.

  • Chromatographic Conditions (A general starting method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, and ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected Spectroscopic Data and Impurity Profile

The primary impurity to consider is the unreacted starting material, 2,5-dibromo-3-methylpyridine. Other potential impurities could arise from side reactions or incomplete purification.

Compound¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)IR (cm⁻¹)MS (m/z) [M+H]⁺
This compound 8.55 (s, 1H), 7.64 (s, 1H), 2.54 (s, 3H)[5]Expected signals for 7 carbons~2230 (-C≡N), ~1600 (aromatic C=C), ~600-800 (C-Br)~197/199 (Isotopic pattern for Br)
2,5-dibromo-3-methylpyridine (Starting Material) 8.22 (d, 1H), 7.61 (d, 1H), 2.33 (s, 3H)[5]148.3, 143.1, 141.2, 137.2, 119.7, 22.1[5]No nitrile peak~250/252/254 (Isotopic pattern for 2 Br)

Logical Relationship for Purity Confirmation

The confirmation of purity is a logical process that builds upon the evidence gathered from multiple spectroscopic techniques.

Logical Flow for Purity Confirmation Start Start Purity Assessment NMR_Confirm Structure Confirmed by NMR? Start->NMR_Confirm IR_Confirm Functional Groups Confirmed by IR? NMR_Confirm->IR_Confirm Yes Fail Further Purification/Analysis Required NMR_Confirm->Fail No MS_Confirm Correct Molecular Weight by MS? IR_Confirm->MS_Confirm Yes IR_Confirm->Fail No HPLC_Purity Purity ≥ 99% by HPLC? MS_Confirm->HPLC_Purity Yes MS_Confirm->Fail No Pass Compound is Pure HPLC_Purity->Pass Yes HPLC_Purity->Fail No

Caption: Logical flow for confirming the purity of this compound.

By employing a combination of these spectroscopic techniques and following rigorous experimental protocols, researchers can confidently assess the purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Synthesis of 5-Substituted-3-Methylpicolinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 5-substituted-3-methylpicolinonitriles, a scaffold of significant interest in medicinal chemistry and materials science. The choice of synthetic strategy for functionalizing the C5 position of the 3-methylpicolinonitrile core is critical and depends on the desired substituent, available starting materials, and desired process parameters such as yield, reaction time, and scalability. This document outlines and compares several common and effective methods, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions, as well as the Ullmann condensation.

Introduction to 5-Substituted-3-Methylpicolinonitriles

The 3-methylpicolinonitrile framework is a key building block in the development of novel therapeutics and functional materials. The ability to introduce a diverse range of substituents at the 5-position allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and material characteristics. The nitrile group can also serve as a versatile handle for further chemical transformations. Consequently, efficient and reliable methods for the synthesis of these compounds are in high demand.

Overview of Synthetic Strategies

The primary approach for the synthesis of 5-substituted-3-methylpicolinonitriles involves the cross-coupling of a 5-halo-3-methylpicolinonitrile (where the halogen is typically bromine or iodine) with a suitable coupling partner. The selection of the specific cross-coupling reaction is dictated by the nature of the desired C5 substituent (aryl, amino, alkynyl, alkyl, or aryloxy).

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_products Product Class 5-Halo-3-methylpicolinonitrile 5-Halo-3-methylpicolinonitrile Suzuki Suzuki-Miyaura Coupling 5-Halo-3-methylpicolinonitrile->Suzuki Buchwald Buchwald-Hartwig Amination 5-Halo-3-methylpicolinonitrile->Buchwald Sonogashira Sonogashira Coupling 5-Halo-3-methylpicolinonitrile->Sonogashira Negishi Negishi Coupling 5-Halo-3-methylpicolinonitrile->Negishi Ullmann Ullmann Condensation 5-Halo-3-methylpicolinonitrile->Ullmann Aryl 5-Aryl Suzuki->Aryl Amino 5-Amino Buchwald->Amino Alkynyl 5-Alkynyl Sonogashira->Alkynyl Alkyl 5-Alkyl Negishi->Alkyl Aryloxy 5-Aryloxy Ullmann->Aryloxy

Caption: Synthetic pathways to 5-substituted-3-methylpicolinonitriles.

Quantitative Comparison of Synthetic Routes

The following table summarizes typical experimental data for the synthesis of various 5-substituted-3-methylpicolinonitriles, providing a basis for comparison between different synthetic methodologies. It is important to note that yields and reaction conditions can vary depending on the specific substrates, catalysts, and ligands used.

Synthetic Route5-SubstituentStarting MaterialCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Aryl5-Bromo-3-methylpicolinonitrilePd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
Buchwald-Hartwig Amination Anilino5-Bromo-N-phenylpyridin-3-aminePd₂(dba)₃, BINAP, NaOtBuToluene100-11012-24Good[2]
Sonogashira Coupling Alkynyl5-BromoindolePdCl₂(PPh₃)₂, CuI, Et₃NDMF804-6Good[3]
Negishi Coupling AlkylAryl BromideNiCl₂•glyme, terpyridineDMARoom Temp-89[4]
Ullmann Condensation AryloxyAryl BromideCuIPPh₃, K₂CO₃Toluene or Xylene--Moderate to Good[5]

Detailed Experimental Protocols

Suzuki-Miyaura Coupling for 5-Aryl-3-methylpicolinonitrile

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid, potassium phosphate, and water to the mixture.

  • Heat the reaction mixture to 85–95 °C and stir for over 15 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination for 5-Amino-3-methylpicolinonitrile

This protocol outlines a general procedure for the palladium-catalyzed amination of a this compound derivative with an amine.[2]

Materials:

  • 5-Bromo-N-phenylpyridin-3-amine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-N-phenylpyridin-3-amine, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Sonogashira Coupling for 5-Alkynyl-3-methylpicolinonitrile

This protocol provides a general method for the Sonogashira coupling of a 5-halo-3-methylpicolinonitrile with a terminal alkyne.[3]

Materials:

  • 5-Bromoindole (as a representative halo-heterocycle)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a flask, combine the 5-bromo-heterocycle, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • After completion, the reaction is worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.

Conclusion

The synthesis of 5-substituted-3-methylpicolinonitriles can be achieved through a variety of modern cross-coupling reactions. The choice of the optimal synthetic route will depend on the specific substituent to be introduced, the availability and cost of starting materials and catalysts, and the desired scale of the reaction.

  • Suzuki-Miyaura coupling is a robust and versatile method for the introduction of aryl and heteroaryl groups, with a wide range of commercially available boronic acids.[1]

  • Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds, allowing for the synthesis of a diverse array of amino-substituted derivatives.[2][6]

  • Sonogashira coupling is the method of choice for the introduction of alkynyl moieties, which can be further functionalized.[3]

  • Negishi coupling offers a valuable alternative for the formation of C-C bonds, particularly with alkylzinc reagents.[7]

  • Ullmann condensation represents a classical, copper-catalyzed approach for the synthesis of aryl ethers.[5]

For any specific application, it is recommended to perform small-scale optimization studies to identify the most efficient and cost-effective synthetic route.

References

Navigating Halogenated Picolinonitriles: A Comparative Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the versatile scaffolds available, halogenated picolinonitriles serve as key intermediates in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides an objective comparison of 5-Bromo-3-methylpicolinonitrile and its chloro and iodo analogs, offering insights into their relative performance in common cross-coupling reactions and providing detailed experimental protocols to aid in strategic synthetic planning.

The utility of 5-halo-3-methylpicolinonitriles lies in the reactivity of the carbon-halogen bond, which provides a handle for the introduction of various molecular fragments through transition metal-catalyzed cross-coupling reactions. The choice of the halogen atom—chlorine, bromine, or iodine—at the 5-position of the picolinonitrile ring significantly influences the reagent's reactivity, stability, and cost, thereby impacting reaction conditions, yields, and overall synthetic efficiency.

Performance Comparison in Key Cross-Coupling Reactions

The reactivity of 5-halo-3-methylpicolinonitriles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally follows the order of I > Br > Cl. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, the iodo-substituted compound is the most reactive, followed by the bromo and then the chloro derivatives.[1][2]

Feature5-Iodo-3-methylpicolinonitrileThis compound5-Chloro-3-methylpicolinonitrile
Relative Reactivity HighModerateLow
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Standard to moderately active Pd catalystsRequires highly active catalysts with specialized ligands (e.g., Buchwald ligands like SPhos, XPhos)[2]
Reaction Temperature Room temperature to mild heating (e.g., 60-80 °C)Moderate heating (e.g., 80-100 °C)Higher temperatures often required (e.g., 100-120 °C)[2]
Reaction Time Generally shorterModerateGenerally longer
Expected Yields HighGood to HighModerate to Good
Substrate Scope BroadBroadCan be more limited, especially with challenging coupling partners
Cost Generally HighestModerateGenerally Lowest

Application in Drug Discovery: Synthesis of ALK Inhibitors

A prominent application of these halogenated picolinonitriles is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies for non-small cell lung cancer (NSCLC).[3][4][5] The picolinonitrile core is a key structural feature in several ALK inhibitors. The synthesis of analogs of Crizotinib, a first-generation ALK inhibitor, can be envisioned using 5-halo-3-methylpicolinonitriles as starting materials for introducing diversity at the 5-position of the pyridine ring via cross-coupling reactions.[3][6]

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor ALK Inhibitor (e.g., Crizotinib analog) Inhibitor->ALK

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Researchers should optimize conditions for their specific substrates.

Suzuki-Miyaura Coupling

This reaction is widely used for the formation of C-C bonds.

Materials:

  • 5-Halo-3-methylpicolinonitrile (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the 5-halo-3-methylpicolinonitrile, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][7]

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds.

Materials:

  • 5-Halo-3-methylpicolinonitrile (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the amine followed by the 5-halo-3-methylpicolinonitrile.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

Sonogashira Coupling

This reaction is used to form C-C bonds between sp² and sp hybridized carbons.

Materials:

  • 5-Halo-3-methylpicolinonitrile (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction flask, add the 5-halo-3-methylpicolinonitrile, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.[10][11][12]

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.[10]

Experimental Workflow: Synthesis and Screening of an ALK Inhibitor Analog

ALK_Inhibitor_Workflow start 5-Halo-3-methylpicolinonitrile (X = Br, I) suzuki Suzuki-Miyaura Coupling with Pyrazoleboronic Ester start->suzuki reduction Nitrile Reduction to Aminomethyl suzuki->reduction coupling Amide Coupling with Chiral Acid reduction->coupling deprotection Deprotection coupling->deprotection purification Purification & Characterization (HPLC, NMR, MS) deprotection->purification final_product Final ALK Inhibitor Analog screening Biological Screening final_product->screening purification->final_product alk_assay ALK Kinase Assay (IC50 Determination) screening->alk_assay cell_assay Cell-based Proliferation Assay (e.g., H3122 cells) screening->cell_assay sar Structure-Activity Relationship (SAR) Analysis alk_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for ALK Inhibitor Synthesis and Evaluation.

Conclusion

The choice between 5-bromo-, 5-chloro-, and 5-iodo-3-methylpicolinonitrile is a strategic decision in the design of a synthetic route. While the iodo-derivative offers the highest reactivity, often leading to milder conditions and higher yields, its higher cost may be a consideration. The bromo-derivative provides a good balance of reactivity and cost, making it a workhorse for many applications. The chloro-derivative, being the most cost-effective, is a viable option, particularly for large-scale synthesis, but may require more rigorous optimization of reaction conditions and the use of specialized, highly active catalyst systems. By understanding the relative merits of each of these building blocks, researchers can make informed decisions to optimize their synthetic strategies for the efficient and successful production of valuable target molecules.

References

A Comparative Guide to the Kinetic Profile of 5-Bromo-3-methylpicolinonitrile in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anticipated kinetic performance of 5-Bromo-3-methylpicolinonitrile in key palladium-catalyzed cross-coupling reactions. While specific kinetic studies on this substrate are not extensively published, this document leverages well-established principles from studies on analogous bromopyridines and other aryl halides to provide a predictive comparison. The insights presented herein are intended to guide catalyst selection, reaction optimization, and experimental design for the synthesis of novel compounds in drug discovery and development.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Understanding the kinetics of these reactions is paramount for process optimization, ensuring high yields, and minimizing reaction times. This compound is a valuable heterocyclic building block, and predicting its reactivity in widely used transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions is crucial for its effective utilization.

Comparative Kinetic Analysis

The reactivity of an aryl halide in a palladium-catalyzed reaction is primarily governed by the rate of oxidative addition to the Pd(0) center.[3][4] This step is influenced by the nature of the halogen, the electronic properties of the aromatic ring, and steric hindrance.

Comparison with Other Aryl Halides:

The carbon-halogen bond strength is a critical determinant of the rate of oxidative addition, with the general reactivity trend being I > Br > Cl.[5] Consequently, this compound is expected to be more reactive than its chloro-picolinonitrile analogue but less reactive than the corresponding iodo-picolinonitrile. While aryl iodides often exhibit faster initial rates, the iodide anion can sometimes stabilize Pd(II) intermediates, potentially slowing down the overall catalytic cycle.

Electronic and Steric Effects of Substituents:

The pyridine ring of this compound is electron-deficient, which generally accelerates the oxidative addition step. However, the substituents on the ring—a bromo group at the 5-position, a methyl group at the 3-position, and a cyano group at the 2-position (implied by the picolinonitrile nomenclature)—will modulate this reactivity:

  • Cyano Group (CN): As a strong electron-withdrawing group, the cyano group is expected to significantly enhance the rate of oxidative addition.

  • Methyl Group (CH₃): This electron-donating group may slightly counteract the electron-withdrawing effect of the ring nitrogen and cyano group. Its position ortho to the bromine could introduce some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted bromopyridine.

  • Bromo Group (Br): The C-Br bond is the site of oxidative addition. Its reactivity is intermediate between C-I and C-Cl bonds.

Based on these considerations, this compound is predicted to be a reactive substrate in palladium-catalyzed couplings, likely exhibiting faster kinetics than many other aryl bromides due to the activating effect of the cyano group and the pyridine nitrogen.

Data Presentation

The following tables provide a comparative summary of expected reactivity and typical reaction conditions based on data for analogous bromopyridines and other aryl halides.

Table 1: Predicted Relative Reactivity of this compound in Palladium-Catalyzed Reactions.

SubstrateRelative Rate of Oxidative AdditionExpected Overall Reaction RateNotes
5-Iodo-3-methylpicolinonitrile++++++Fastest oxidative addition, but potential for catalyst inhibition by iodide.
This compound ++ ++ Good balance of reactivity and stability. Expected to be a versatile substrate.
5-Chloro-3-methylpicolinonitrile++Slower oxidative addition, often requiring more specialized and active catalyst systems.
4-Bromotoluene+/-+/-Less reactive due to the electron-donating methyl group and less electron-deficient ring.
4-Bromobenzonitrile++++Similar electronic activation to the target compound, but lacks the pyridine nitrogen.

Table 2: Typical Conditions for Palladium-Catalyzed Reactions of Bromopyridines.

ReactionCatalyst System (mol%)BaseSolventTemperature (°C)Time (h)
Suzuki-Miyaura Pd(OAc)₂ / SPhos (1-2)K₃PO₄1,4-Dioxane/H₂O80-1002-12
Buchwald-Hartwig Pd₂(dba)₃ / BINAP (1-3)NaOtBuToluene80-1104-24
Heck Pd(OAc)₂ (1-5)Et₃N or K₂CO₃DMF or Acetonitrile80-1206-24

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate kinetic studies. The following are generalized procedures for monitoring the kinetics of palladium-catalyzed reactions, which can be adapted for this compound.

In-situ ATR-FTIR Spectroscopy for Kinetic Monitoring of a Heck Reaction

This method allows for real-time monitoring of the concentrations of reactants and products.[6]

  • Setup: A standard glass reactor is equipped with a magnetic stirrer, a reflux condenser, and ports for an Attenuated Total Reflectance (ATR) immersion probe and reagent addition. The ATR probe is connected to an FTIR spectrometer.

  • Preparation: The reactor is charged with the solvent (e.g., DMF), this compound, the alkene (e.g., styrene), and the base (e.g., triethylamine).

  • Background Spectrum: A background FTIR spectrum of the reaction mixture is recorded before the addition of the palladium catalyst.

  • Initiation: The reaction is initiated by adding the palladium catalyst (e.g., Pd(OAc)₂).

  • Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 60 seconds) throughout the reaction.

  • Analysis: The consumption of reactants and the formation of the product are quantified by integrating the area of their characteristic infrared bands.

In-situ ¹H NMR Spectroscopy for Kinetic Analysis of a Suzuki-Miyaura Coupling

This technique provides quantitative data on the concentration of species in the reaction mixture over time.[6]

  • Setup: A high-pressure NMR tube (e.g., a J. Young tube) is used.

  • Preparation: The NMR tube is charged with this compound, the boronic acid partner, a base (e.g., K₂CO₃), a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene), and a deuterated solvent (e.g., Dioxane-d₈/D₂O).

  • Reference Spectrum: A reference ¹H NMR spectrum is acquired before initiating the reaction.

  • Initiation: The reaction is initiated by injecting a solution of the palladium catalyst (e.g., Pd(PPh₃)₄) into the sealed NMR tube.

  • Data Acquisition: The NMR tube is quickly placed in the spectrometer, and a series of ¹H NMR spectra are acquired at predetermined time intervals.

  • Analysis: The concentration of reactants and products at each time point is determined by integrating their respective signals relative to the signal of the internal standard.

Mandatory Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis Charge_Reactants Charge Reactor with Substrate, Reagent, Base, Solvent, and Standard Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Charge_Reactants->Inert_Atmosphere Acquire_Background Acquire Background Spectrum (t=0) Inert_Atmosphere->Acquire_Background Initiate_Reaction Inject Catalyst Solution Acquire_Background->Initiate_Reaction Monitor_Reaction In-situ Monitoring (e.g., ATR-FTIR/NMR) Initiate_Reaction->Monitor_Reaction Process_Data Process Spectra/ Chromatograms Monitor_Reaction->Process_Data Determine_Concentrations Determine Concentrations vs. Time Process_Data->Determine_Concentrations Kinetic_Modeling Kinetic Modeling (Rate Law, Ea) Determine_Concentrations->Kinetic_Modeling

Caption: Experimental workflow for in-situ kinetic monitoring.

References

Comparative Efficacy of Catalysts for Reactions Involving 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on catalyst performance in key cross-coupling reactions, supported by experimental data and detailed protocols.

5-Bromo-3-methylpicolinonitrile is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom on a pyridine ring, makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures and facilitating the exploration of new chemical space in drug discovery and materials science. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, yield, and selectivity.

This guide provides an objective comparison of different catalytic systems for the functionalization of this compound, with a focus on palladium, copper, and nickel-based catalysts. The performance of these catalysts in key reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings is evaluated based on available experimental data. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in synthesizing 5-aryl-3-methylpicolinonitrile derivatives, which are valuable scaffolds in medicinal chemistry. The efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. While specific comparative data for this compound is not extensively published in a single study, a comparison can be drawn from general principles and protocols applied to similar bromopyridine substrates.[1][2][3]

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[4]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692[4]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110878[4]
Pd(OAc)₂ / XPhosK₂CO₃THF/H₂O802488[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with a bromo-pyridine substrate can be adapted for this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Catalyst (e.g., Pd(PPh3)4) flask in Schlenk Flask reagents->flask purge Evacuate & Backfill with Inert Gas (3x) flask->purge add_solvent Add Degassed Solvent (e.g., Dioxane/H2O) purge->add_solvent heat Heat and Stir (e.g., 90 °C, 16h) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Quench with H2O & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition transmetal Transmetalation ox_add->transmetal Ar-B(OR)2 Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Product (Ar-Ar') product 5-Aryl-3-methylpicolinonitrile (Ar-Ar') red_elim->product reactant This compound (Ar-Br) reactant->ox_add

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium-Copper Co-catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. It is invaluable for synthesizing 3-alkynyl-5-methylpicolinonitriles.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF/THFRT - 803 - 12Good[1][2][5]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003Good[3]

Detailed Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[2][4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Add this compound and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., Room Temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Catalysts: - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI Co-catalyst flask in Schlenk Flask under Inert Gas reagents->flask add_reagents Add Solvent (DMF), Base (Et3N), This compound, & Terminal Alkyne flask->add_reagents heat Stir at desired Temp. (e.g., RT - 80 °C) add_reagents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Quench with NH4Cl (aq) & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

A generalized workflow for the Sonogashira coupling reaction.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems.[6] These catalysts can effectively couple a broad range of aryl electrophiles, including those that are challenging for palladium catalysts.[6] Nickel catalysts, often used with picolinamide ligands, have shown high efficiency in reductive cross-coupling of aryl bromides.[7] While specific data for this compound is limited, the general success with other aryl bromides suggests its applicability.[7][8][9]

Potential Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can enable transformations that are difficult to achieve with palladium, particularly with less reactive electrophiles.

  • Functional Group Tolerance: Modern nickel catalyst systems exhibit broad functional group tolerance.[7]

Generalized Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling

This protocol is based on methodologies developed for other aryl bromides and may serve as a starting point for optimization with this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Coupling partner (e.g., alkyl bromide, 1.5 equiv)

  • Nickel(II) precatalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., picolinamide-based ligand)

  • Reducing agent (e.g., Zinc or Manganese powder)

  • Anhydrous solvent (e.g., DMA or DMF)

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox, add the Nickel(II) precatalyst and ligand to a reaction vial.

  • Add the anhydrous solvent and stir until a homogeneous solution is formed.

  • Add this compound, the coupling partner, and the reducing agent.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the specified temperature and time.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Nickel_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Combine Ni(II) Precatalyst & Ligand in Solvent add_reagents Add this compound, Coupling Partner, & Reductant (Zn/Mn) catalyst_prep->add_reagents seal_react Seal Vial & Stir at specified Temp. add_reagents->seal_react monitor Monitor Progress (GC-MS or LC-MS) seal_react->monitor filter Filter through Celite monitor->filter extract Aqueous Workup & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

References

Benchmarking 5-Bromo-3-methylpicolinonitrile: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 5-Bromo-3-methylpicolinonitrile stands out as a versatile intermediate. This guide provides an objective performance comparison of this compound against other halogenated pyridine building blocks, supported by experimental data from analogous systems, to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the halogenated pyridine building block is paramount to the success of these reactions. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. This trend dictates that iodo-substituted pyridines are typically more reactive, often requiring milder reaction conditions, while chloro-substituted pyridines are more challenging to activate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table provides a comparative overview of the performance of various halopyridines in this reaction. While direct comparative data for this compound is limited, the yields obtained with other bromopyridine isomers provide a strong indication of its expected reactivity.

Halopyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-95--INVALID-LINK--
3-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1785--INVALID-LINK--
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1765--INVALID-LINK--
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.1775--INVALID-LINK--
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good--INVALID-LINK--

Note: The data presented is for analogous systems and serves as a predictive guide for the reactivity of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides.

Halopyridine Building BlockAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110-High--INVALID-LINK--
6-BromonicotinonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100-High--INVALID-LINK--
1-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O10018High--INVALID-LINK--
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is instrumental in the synthesis of conjugated systems.

Halopyridine Building BlockAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96--INVALID-LINK--
6-Bromo-3-fluoropicolinonitrile1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16High--INVALID-LINK--
3-Bromo-1,2-dionesVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃N-Reflux1up to 93--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, adapted from procedures for structurally similar substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry flask under an inert atmosphere, add the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) until completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application in Kinase Inhibitor Synthesis: Targeting JNK and p38 MAPK Signaling Pathways

Substituted picolinonitriles are valuable precursors for the synthesis of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology and inflammatory diseases. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for drug development.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade involving a MAPKKK, a MAPKK (MKK4/7), and JNK.[1] Activation of this pathway by various stress stimuli leads to the phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (ASK1, MEKK1, etc.) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor This compound -derived Inhibitor Inhibitor->JNK

Caption: The JNK signaling cascade and a potential point of intervention for derived inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory signals.[2] This cascade involves a MAPKKK, a MAPKK (MKK3/6), and p38 MAPK. Activated p38 phosphorylates various downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation and apoptosis.

p38_MAPK_Signaling_Pathway Stimuli Inflammatory Cytokines & Environmental Stress MAPKKK MAPKKK (TAK1, ASK1, etc.) Stimuli->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response Inhibitor This compound -derived Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade, a key target for anti-inflammatory drug discovery.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its performance in key cross-coupling reactions is expected to be robust, offering a favorable balance of reactivity and stability. While direct comparative data against its halogenated analogs is not extensively available, the established reactivity trends of halopyridines suggest that it is a more reactive and versatile substrate than its chloro-counterpart, and a suitable alternative to more expensive and potentially less stable iodo-analogs. The ability to functionalize the pyridine core through various palladium-catalyzed reactions makes this compound an attractive starting material for the development of potent and selective kinase inhibitors targeting critical signaling pathways in human diseases.

References

analytical methods for quantifying 5-Bromo-3-methylpicolinonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-3-methylpicolinonitrile and Its Derivatives

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is of paramount importance. This guide provides a comparative overview of proposed analytical methodologies for the quantification of this compound and its potential derivatives. The methods described are based on established analytical techniques for structurally similar molecules, given the limited availability of specific validated methods for this particular compound in the public domain. The performance data presented is hypothetical and serves as a benchmark for method development and validation.

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, impurity profiling, or quantification in a complex matrix). The following table summarizes the proposed methods and their expected performance characteristics.

Analytical Method Principle Typical Column/Stationary Phase Mobile Phase/Carrier Gas Detection Linearity (R²) (Hypothetical) LOD (Hypothetical) LOQ (Hypothetical) Precision (%RSD) (Hypothetical) Accuracy (% Recovery) (Hypothetical)
High-Performance Liquid Chromatography (HPLC) Reversed-phase chromatographyC18 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile/Water gradientUV-Vis (254 nm)> 0.9990.1 µg/mL0.3 µg/mL< 2%98-102%
Gas Chromatography-Mass Spectrometry (GC-MS) Gas-phase separation followed by mass analysisCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)HeliumElectron Ionization (EI)> 0.99810 ng/mL30 ng/mL< 5%95-105%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Liquid-phase separation coupled with highly selective mass detectionC18 or HILICAcetonitrile/Water with formic acidElectrospray Ionization (ESI)> 0.9991 ng/mL3 ng/mL< 3%97-103%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the molar concentration of the analyte.[1][2][3][4]Not applicableDeuterated solvent (e.g., DMSO-d6)NMR SpectrometerNot applicableDependent on concentration and number of scansDependent on concentration and number of scans< 1%99-101%

Experimental Protocols

The following are detailed, proposed methodologies for the key analytical techniques. These protocols are intended as a starting point for method development and will require optimization and validation according to ICH guidelines.[5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for determining the purity of this compound raw material.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard of known purity at a similar concentration.

  • Quantification: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

This method is ideal for the analysis of volatile derivatives or potential volatile impurities of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-400.

  • Injection Volume: 1 µL (splitless mode).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. Derivatization may be necessary for non-volatile derivatives.

  • Quantification: Use an internal standard method for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification

This highly sensitive and selective method is suitable for quantifying this compound and its derivatives in complex matrices such as biological fluids or environmental samples.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard would need to be determined by direct infusion.

  • Sample Preparation: Sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) is typically required to remove matrix interferences.

  • Quantification: An isotopically labeled internal standard is recommended for the most accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content Determination

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][3][10]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • A calibrated 90° pulse.

    • A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.

    • Sufficient number of scans for adequate signal-to-noise ratio.

  • Data Processing: Careful phasing and baseline correction are crucial.

  • Quantification: The purity or concentration is calculated from the integral ratio of a specific, well-resolved signal of the analyte to a signal of the internal standard, taking into account the number of protons, molar masses, and weights.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample reception to final data reporting.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Login Method_Selection Method Selection (HPLC, GC-MS, etc.) Sample_Reception->Method_Selection Sample_Preparation Sample Preparation (Weighing, Dissolution, Extraction) Method_Selection->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Data_Review Data Review & Verification Data_Processing->Data_Review Final_Report Final Report & Archiving Data_Review->Final_Report

Caption: A typical workflow for the analysis of this compound.

Method Validation Logical Relationship

The following diagram outlines the logical relationship between the key parameters evaluated during analytical method validation, as per ICH guidelines.

Method_Validation cluster_performance Performance Characteristics Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters in analytical method validation.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methylpicolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 5-Bromo-3-methylpicolinonitrile, ensuring operational safety and regulatory compliance.

This compound is a compound that requires careful management due to its toxicological profile. Adherence to proper disposal procedures is critical to protect laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the spilled material and any contaminated absorbent into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

Disposal Procedures

There are two primary routes for the disposal of this compound: direct disposal as hazardous waste and laboratory-scale chemical neutralization prior to disposal. The choice of method will depend on institutional policies, available facilities, and the quantity of waste.

1. Direct Disposal as Hazardous Waste:

This is the most common and recommended method for the disposal of this compound.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, chemically compatible, and clearly labeled hazardous waste container. As a halogenated organic compound, it should be segregated into a waste stream for such chemicals.[4]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to pick up and dispose of the waste in accordance with all federal, state, and local regulations.[4]

Regulatory Considerations:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered "acutely hazardous" and P-listed if it has an oral LD50 toxicity (rat) of less than 50 mg/kg, an inhalation LC50 toxicity (rat) of less than 2 mg/L, or a dermal LD50 toxicity (rabbit) of less than 200 mg/kg.[5][6] The GHS Category 4 classification for this compound corresponds to an oral LD50 for rats in the range of 300-2000 mg/kg, which is above the threshold for P-listing. Therefore, while it is a hazardous waste, it is unlikely to be classified as an acute hazardous (P-listed) waste. However, it is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance on waste classification and disposal procedures.

2. Laboratory-Scale Chemical Neutralization (for skilled professionals):

For small quantities, chemical neutralization through hydrolysis of the nitrile group can be considered to render the compound less toxic before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting. The hydrolysis of a nitrile can be achieved under acidic or basic conditions to form a carboxylic acid or its salt.[7]

Experimental Protocol: Alkaline Hydrolysis

This protocol outlines a general procedure for the alkaline hydrolysis of an aromatic nitrile.

  • Materials:

    • This compound

    • 10% Sodium Hydroxide (NaOH) solution

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Stir bar

  • Procedure:

    • In a round-bottom flask equipped with a stir bar and reflux condenser, cautiously add the waste this compound.

    • Add a sufficient volume of 10% sodium hydroxide solution to the flask. A general guideline is to use a molar excess of NaOH.

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • After the reaction is complete (the starting material is no longer detectable), allow the mixture to cool to room temperature.

    • The resulting solution, containing the sodium salt of 5-bromo-3-methylpicolinic acid and any unreacted starting material, should be collected as hazardous waste. While the toxicity is likely reduced, it should still be disposed of through a licensed hazardous waste disposal service.

Caution: This procedure involves heating a basic solution of a hazardous chemical. All operations must be performed in a certified chemical fume hood while wearing appropriate PPE.

Quantitative Data Summary

PropertyValueReference
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Disposal Workflow Diagram

DisposalWorkflow start Waste 5-Bromo-3- methylpicolinonitrile Generated assess Assess Quantity and Lab Capabilities start->assess direct_disposal Direct Disposal as Hazardous Waste assess->direct_disposal Large Quantity or Limited Capabilities neutralization Laboratory-Scale Neutralization (Alkaline Hydrolysis) assess->neutralization Small Quantity and Appropriate Facilities/ Personnel collect_waste Collect in Labeled, Compatible Container (Halogenated Waste) direct_disposal->collect_waste hydrolysis_step Perform Hydrolysis Protocol in Fume Hood with PPE neutralization->hydrolysis_step store_waste Store Safely in Designated Area collect_waste->store_waste professional_disposal Arrange for Licensed Hazardous Waste Disposal store_waste->professional_disposal end Disposal Complete professional_disposal->end collect_hydrolyzed Collect Hydrolyzed Mixture as Hazardous Waste hydrolysis_step->collect_hydrolyzed collect_hydrolyzed->store_waste

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-Bromo-3-methylpicolinonitrile. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation of dust or vapors[3][4].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. Nitrile gloves are recommended due to their high resistance to a wide range of chemicals[5][6][7][8][9].

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice[5][6][7][8][9].
Eye Protection Safety goggles or a face shieldMust be worn to protect against splashes[4][10].
Body Protection Laboratory coatA flame-resistant coat should be worn if working with flammables[4].
Respiratory Protection Use in a well-ventilated areaA chemical fume hood is essential to avoid inhaling dust or vapors[3][4].

Experimental Protocol: Safe Handling and Weighing of Solid this compound

This protocol outlines the step-by-step procedure for safely weighing and handling the solid form of this compound.

Materials:

  • This compound

  • Appropriate PPE (see table above)

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing boat or appropriate container

  • Disposable bench paper[10][11]

  • Labeled waste container for halogenated organic waste[12]

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing all required PPE. Work must be conducted within a certified chemical fume hood[3][4]. Cover the work surface with disposable, plastic-backed absorbent paper[10][11].

  • Container Handling: Keep the container of this compound tightly closed when not in use[1][2].

  • Weighing:

    • To minimize the risk of inhalation and contamination, if possible, weigh the compound within an enclosure, such as a glove box or a ventilated balance enclosure[11].

    • If an enclosure is not available, work in a fume hood.

    • Use a clean spatula to transfer the desired amount of powder to a weighing boat[11]. Avoid pouring the powder directly from the bottle to prevent spills and dust generation[11].

    • Close the primary container immediately after use.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any other reusable equipment after use.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Dispose of the weighing boat, bench paper, and any contaminated disposable items in the designated halogenated organic waste container[12].

    • Wash hands thoroughly after handling the chemical, even if gloves were worn[4].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product and contaminated materials, must be segregated as "Halogenated Organic Waste."[12] This waste stream should be kept separate from non-halogenated chemical waste.

  • Waste Collection: Use a designated, leak-proof, and clearly labeled waste container. The label must include "Hazardous Waste" and the full chemical name[12].

  • Final Disposal: The ultimate disposal must be carried out by a licensed hazardous waste disposal company. High-temperature incineration is the recommended method for the destruction of pyridine derivatives[12]. Do not dispose of this chemical down the drain or in regular trash[12].

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WorkSurface Cover Work Surface FumeHood->WorkSurface Weigh Weigh Compound WorkSurface->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Equipment Transfer->Decontaminate DisposeWaste Dispose of Contaminated Items in Halogenated Waste Decontaminate->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea RemovePPE Remove PPE CleanArea->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.